molecular formula C6H13Cl2N B1647976 2-(Chloromethyl)piperidine hydrochloride CAS No. 2554-93-0

2-(Chloromethyl)piperidine hydrochloride

Cat. No.: B1647976
CAS No.: 2554-93-0
M. Wt: 170.08 g/mol
InChI Key: NQABIECSSOLVGP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C6H13Cl2N and its molecular weight is 170.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQABIECSSOLVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A thorough understanding of a compound's solubility is a cornerstone of successful drug development and chemical synthesis. For active pharmaceutical ingredients (APIs) and their intermediates, solubility dictates bioavailability, formulation strategies, and reaction kinetics. This guide provides a detailed examination of the solubility characteristics of 2-(Chloromethyl)piperidine hydrochloride (CAS No. 2554-93-0), a vital heterocyclic building block. While specific quantitative solubility data for this compound is not extensively published, this paper will establish a robust framework for its solubility profile based on the well-understood principles governing piperidine salts. Furthermore, it provides a detailed, field-proven protocol for determining its equilibrium solubility, empowering researchers to generate the precise data required for their specific applications.

The Science of Solubility: A Thermodynamic Perspective

The dissolution of a crystalline solid, such as this compound, into a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). The relationship ΔG = ΔH – TΔS dictates that a substance's solubility is a balance between the enthalpy of dissolution (ΔH) and the entropy of dissolution (ΔS) at a given temperature (T).

  • Enthalpy (ΔH): This term represents the energy change associated with breaking the crystal lattice forces of the solute and the intermolecular forces of the solvent, followed by the formation of new solute-solvent interactions. For most salts, this process is endothermic (ΔH > 0), meaning solubility tends to increase with temperature.

  • Entropy (ΔS): This term reflects the change in disorder. The transition from a highly ordered crystal lattice to solvated, mobile ions in a solution typically results in a significant increase in entropy (ΔS > 0), which favors dissolution.

For a hydrochloride salt like this compound, these principles manifest in several key ways that are critical for experimental design.

Causality of Experimental Factors on Solubility

Understanding why certain factors alter solubility is paramount for accurate measurement and application.

  • The Hydrochloride Salt Form: The parent compound, 2-(chloromethyl)piperidine, is a secondary amine and a weak base. Converting it to its hydrochloride salt dramatically enhances aqueous solubility. This is because the ionic nature of the salt allows for strong ion-dipole interactions with polar water molecules, which is more energetically favorable than dissolving the less polar free base.[1] The free piperidine base is miscible with water, largely due to hydrogen bonding, and this high intrinsic solubility is further amplified in its salt form.[2][3][4]

  • Solvent Polarity: "Like dissolves like" is the guiding principle. As an ionic salt, this compound is expected to exhibit its highest solubility in polar protic solvents like water and lower alcohols (e.g., ethanol, methanol), which can effectively solvate both the piperidinium cation and the chloride anion.[5] Its solubility will decrease significantly in nonpolar solvents that cannot stabilize the charged species.

  • Effect of pH: The solubility of amine hydrochlorides is highly pH-dependent. In acidic to neutral solutions, the compound will remain in its protonated, more soluble salt form. However, as the pH increases into the alkaline range, the piperidinium ion will be deprotonated to form the free base. If the concentration of the free base exceeds its own intrinsic solubility limit, it will precipitate out of the solution, thus reducing the overall measured solubility.[6]

  • Common Ion Effect: The presence of a common ion, such as chloride from an external source (e.g., dissolving in brine or HCl solutions), can suppress the solubility of the salt. According to Le Châtelier's principle, adding Cl⁻ ions to a saturated solution will shift the dissolution equilibrium back toward the solid, undissolved salt, thereby decreasing its solubility.

Qualitative and Analog-Based Solubility Profile

While specific, peer-reviewed quantitative solubility data for this compound (CAS 2554-93-0) is sparse in publicly available literature, a reliable qualitative profile can be constructed from the known properties of similar piperidine hydrochloride salts.[5][7]

Table 1: Anticipated Solubility Profile of this compound

SolventAnticipated SolubilityRationale & Expert Insights
Water Very Soluble / Freely SolubleThe parent piperidine hydrochloride is extremely soluble in water (>1500 g/L).[7] The addition of the chloromethyl group slightly increases lipophilicity but is not expected to drastically reduce the high aqueous solubility characteristic of this class of compounds.
Methanol / Ethanol SolubleLower alcohols are polar protic solvents capable of hydrogen bonding and solvating ionic species. Piperidine hydrochloride is soluble in alcohol, and this compound is expected to follow suit.[5]
Dimethyl Sulfoxide (DMSO) Likely SolubleDMSO is a polar aprotic solvent highly effective at dissolving a wide range of organic compounds, including many salts. The analogous pyridine compound shows high solubility in DMSO.[8]
Acetone / Acetonitrile Slightly to Sparingly SolubleThese solvents are polar aprotic but are generally less effective at solvating ionic salts compared to water, alcohols, or DMSO.
Toluene / Hexanes Insoluble / Practically InsolubleThese are nonpolar solvents and lack the ability to effectively solvate the charged piperidinium and chloride ions, leading to negligible solubility.

A Self-Validating Protocol for Equilibrium Solubility Determination

This section details a robust, self-validating protocol for determining the equilibrium solubility of this compound. The chosen method is the Shake-Flask Method , which is considered the gold standard for generating thermodynamic solubility data.[9]

Core Principle & Self-Validation

The core principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached. The system's self-validating nature comes from analyzing supernatant concentrations at multiple, extended time points (e.g., 24, 48, and 72 hours). Equilibrium, and thus a valid thermodynamic solubility value, is confirmed only when these subsequent measurements plateau and show no significant change.[9]

Materials & Reagents
  • This compound (high purity, >98%)

  • Solvents of interest (e.g., Deionized Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Ethanol)

  • Analytical standards for calibration

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Step-by-Step Experimental Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment. A starting point of ~20 mg in 2 mL of solvent is often sufficient, but this should be adjusted based on preliminary tests.

    • Add a precise volume of the desired solvent to each vial.

    • Prepare at least three replicate vials for each solvent system to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials and place them in a temperature-controlled orbital shaker. For pharmaceutical applications, 37 °C is a standard temperature.

    • Agitate the vials at a constant speed (e.g., 150 rpm) to ensure continuous mixing of the solid and liquid phases.

    • Allow the samples to equilibrate for at least 24 hours. For subsequent time points (48h, 72h), the agitation continues.

  • Sampling & Processing (Critical Step):

    • After the desired equilibration time, remove the vials from the shaker and let them stand for 30 minutes to allow the bulk of the solid to settle.

    • Carefully withdraw a sample from the supernatant. To avoid disturbing the solid, keep the pipette tip well below the liquid surface but above the solid layer.

    • Immediately filter the sample through a syringe filter into a clean HPLC vial. Causality: This step is crucial to remove any undissolved particulates that would falsely elevate the measured concentration.

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Analysis:

    • Analyze the samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

    • Measure the pH of the remaining saturated solution to correlate it with the measured solubility, especially in buffered systems.

  • Data Interpretation:

    • Calculate the solubility in mg/mL or mol/L.

    • Compare the results from the 24, 48, and 72-hour time points. If the concentrations are consistent (e.g., within ±5%), equilibrium has been reached. If concentrations are still increasing, the experiment must be extended.

    • Report the final solubility as the average of the replicates from the first time point that achieved equilibrium.

Visualization of Key Processes

Visual diagrams provide an intuitive understanding of complex workflows and chemical principles.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Processing cluster_analyze 4. Analysis & Validation cluster_report 5. Reporting prep1 Weigh Excess Solid prep2 Add Solvent (n=3) prep1->prep2 equil Agitate at Constant Temp (e.g., 24, 48, 72 hrs) prep2->equil sample1 Settle & Withdraw Supernatant equil->sample1 sample2 Filter (0.22 µm) sample1->sample2 analyze2 Check pH sample1->analyze2 sample3 Dilute for Analysis sample2->sample3 analyze1 HPLC Quantification sample3->analyze1 analyze3 Concentrations Plateaued? analyze1->analyze3 analyze3->equil No, Extend Time report Report Equilibrium Solubility analyze3->report Yes

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

G Solid C₆H₁₂ClN·HCl (Solid) (Crystal Lattice) AqIons C₆H₁₂ClNH₂⁺ (aq) + Cl⁻ (aq) (Solvated Ions) Solid->AqIons Dissolution (Ksp) AqIons->Solid Precipitation FreeBase C₆H₁₂ClNH (aq) (Free Base) AqIons->FreeBase + OH⁻ (High pH) FreeBase->AqIons + H⁺ (Low pH)

Caption: Dissolution and pH-Dependent Equilibrium of the Compound.

Conclusion and Field-Proven Insights

This compound is a foundational building block whose utility is directly linked to its solubility characteristics. As a hydrochloride salt, it is engineered for high aqueous solubility, making it ideal for reactions in aqueous media and for potential formulation as an oral or parenteral drug product where dissolution is a prerequisite for absorption. Its solubility in polar organic solvents like alcohols and DMSO provides the versatility needed for a broad range of synthetic transformations.

Researchers must remain vigilant about the pH of their medium. Unintended shifts to alkaline conditions can trigger the precipitation of the less soluble free base, potentially halting reactions or leading to inaccurate solubility measurements. The protocol provided herein is a robust starting point, but the astute scientist must always be prepared to adapt, for instance, by extending equilibration times for highly viscous solvents or employing more advanced analytical techniques for complex matrices. By grounding experimental work in the thermodynamic principles outlined in this guide, professionals in drug development and chemical research can confidently handle, formulate, and utilize this important chemical intermediate to its full potential.

References

  • PubChem. Picolyl chloride hydrochloride. National Center for Biotechnology Information. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • Wikipedia. (2023). 2-Chloromethylpyridine. [Link]

  • Solubility of Things. Piperidine. [Link]

  • ChemBK. 2-Picolyl chloride hydrochloride. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]

  • Lu, E., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research. [Link]

  • PubChem. 4-(Chloromethyl)piperidine. National Center for Biotechnology Information. [Link]

  • PubChem. Piperidine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Piperidine. [Link]

  • Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. [Link]

  • CAS. 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane. CAS Common Chemistry. [Link]

  • PubChem. 2-(Chloromethyl)-1-methylpiperidine. National Center for Biotechnology Information. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

Sources

Technical Guide: Stability and Storage of 2-(Chloromethyl)piperidine Hydrochloride

[1]

Executive Summary

This compound is a critical intermediate in the synthesis of piperidine-based pharmaceuticals.[1] Its stability is governed by a precarious equilibrium between its protonated salt form (stable) and its free base (highly reactive).[1]

The Core Threat: The primary degradation pathway is the rapid intramolecular cyclization of the free base to form a reactive aziridinium ion (1-azoniabicyclo[4.1.0]heptane).[1] This species is a potent alkylating agent, responsible for both the compound's synthetic utility and its storage instability.

Critical Storage Directive:

  • Condition: Desiccated, Inert Atmosphere (Argon/Nitrogen).[1]

  • Temperature: 2°C to 8°C (Refrigerated).

  • Container: Amber glass with PTFE-lined caps.[1]

Chemical Identity & Reactivity Profile[1][2][3][4]

To understand the storage requirements, one must understand the degradation mechanism. The hydrochloride salt locks the nitrogen lone pair, preventing it from attacking the electrophilic carbon of the chloromethyl group.

The Aziridinium Instability Mechanism

Upon exposure to moisture or base, the HCl is neutralized or dissociated. The now-free amine lone pair performs an intramolecular nucleophilic attack on the adjacent chloromethyl group.[1] This forms a bicyclic aziridinium system, which is highly strained and electrophilic.[1]

Degradation Pathway Diagram The following diagram illustrates the transition from the stable salt to the reactive aziridinium species and subsequent degradation products.

degradation_pathwaySalt2-CMP·HCl(Stable Crystalline Solid)FreeBaseFree Base(Transient Species)Salt->FreeBaseExposure to Moistureor Base (pH > 7)AziridiniumAziridinium Ion(1-azoniabicyclo[4.1.0]heptane)FreeBase->AziridiniumIntramolecularCyclization (Fast)Hydrolysis2-Hydroxymethylpiperidine(Degradation Product)Aziridinium->HydrolysisReaction with H2ODimerPiperidine Dimers(Polymerization)Aziridinium->DimerIntermolecular Attack

Figure 1: Mechanistic pathway showing the critical instability trigger—the formation of the free base leading to the aziridinium ion.[1]

Stability Parameters & Data

The following data summarizes the sensitivity of 2-CMP·HCl to various environmental factors.

ParameterSensitivity LevelMechanism of Action
Hygroscopicity High Absorbs atmospheric water, creating a local aqueous environment that facilitates HCl dissociation and subsequent cyclization.[1]
Thermal Stability Moderate Cyclization to the aziridinium ion is endothermic and accelerates significantly above 25°C.
pH Sensitivity Critical Stable only at pH < 4. Any neutralization immediately triggers degradation.[1]
Light Sensitivity Low While not a primary chromophore, degradation products (N-oxides/polymers) can darken upon UV exposure.[1]

Comprehensive Storage Protocol

This protocol is designed to act as a self-validating system.[1] If the compound changes appearance (caking, discoloration), the protocol has been breached.[1]

Primary Storage (Long-Term)[1]
  • Container Selection: Use Amber Borosilicate Glass vials (Class 1). Plastic containers (PE/PP) are permeable to moisture over time and should be avoided for long-term storage.[1]

  • Closure System: Caps must be Phenolic or Polypropylene with PTFE (Teflon) liners . Unlined caps allow moisture ingress.

  • Atmosphere: Blanket the headspace with dry Argon or Nitrogen before sealing. Argon is preferred due to its higher density, which sits over the solid.

  • Temperature: Store at 2°C to 8°C . Do not freeze unless the container is hermetically sealed to prevent condensation upon thawing.

Handling & Usage (Short-Term)
  • Equilibration: Allow the container to reach room temperature before opening. Opening a cold bottle introduces immediate condensation, destroying the remaining stock.

  • Desiccation: Store the primary container inside a secondary desiccator cabinet or a jar containing active silica gel or Drierite™.

  • Weighing: Weigh quickly in a low-humidity environment. Do not return unused powder to the stock container.

Quality Control & Analytical Monitoring

To verify the integrity of 2-CMP·HCl, use the following analytical workflows. These methods differentiate between the intact salt and the degradation products (alcohol or dimers).

Visual Inspection (First Line of Defense)
  • Pass: White to off-white crystalline powder.[1] Free-flowing.

  • Fail: Yellow/Beige discoloration (indicates oxidation/polymerization) or clumping (indicates moisture absorption).[1]

NMR Spectroscopy (Definitive Assay)

Proton NMR is the gold standard for detecting the aziridinium ring or hydrolysis products.

Methodology:

  • Solvent: Dissolve ~10 mg in DMSO-d6 or D2O . (Note: D2O may suppress exchangeable protons but is good for detecting the alcohol derivative).[1]

  • Key Signals to Monitor:

    • Intact 2-CMP[1]·HCl: Look for the chloromethyl protons (-CH2-Cl) as a doublet/multiplet around 3.8 - 4.0 ppm .[1]

    • Degradation (Hydrolysis): Appearance of hydroxymethyl protons (-CH2-OH) shifted upfield to 3.4 - 3.6 ppm .[1]

    • Aziridinium: If the sample is run in a non-nucleophilic solvent immediately after basification, bridgehead protons appear in the 2.5 - 3.0 ppm range (complex splitting).[1]

HPLC Analysis (Purity Quantification)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile gradient. Crucial: Keep pH acidic to prevent on-column degradation.[1]

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD (preferred).[1]

Safety & Toxicology Context

Why Stability Equals Safety: The degradation of 2-CMP·HCl is not just a purity issue; it is a safety hazard.[1] The aziridinium ion formed during improper storage is a potent alkylating agent, structurally and functionally similar to nitrogen mustards.

  • Vesicant Potential: Degraded material may possess enhanced blistering properties compared to the pure salt.

  • Inhalation Risk: "Old" bottles may accumulate HCl gas pressure in the headspace. Open in a fume hood.

GHS Classification:

  • Acute Tox. 3 (Oral) [1][2]

  • Skin Irrit. 2 / Eye Irrit. 2 (Pure salt)[1]

  • Note: Degraded material may warrant stricter handling due to alkylating species.[1]

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: this compound. Merck KGaA.[3] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 16956, this compound. Link[1]

  • Jubilant Ingrevia. (2024).[1][4] Piperidine Hydrochloride Safety Data Sheet. Link

  • ChemicalBook. (2024).[1] this compound Properties and Spectra. Link

  • Reingold, I. D., et al. (1988).[1] Formation and degradation of aziridinium chloride in aqueous media. Journal of Neuroscience Methods. Link

Technical Guide: Mechanism of Action of 2-(Chloromethyl)piperidine Hydrochloride

[1]

Executive Summary

This compound acts as a "masked" alkylating agent. In its protonated salt form (HCl), it is chemically stable.[1] However, under physiological conditions or upon neutralization, it undergoes a rapid intramolecular cyclization to form a transient, highly electrophilic aziridinium ion (1-azabicyclo[4.1.0]heptane). This intermediate is the true effector species, responsible for the compound's potent alkylating activity against biological nucleophiles (DNA, proteins) and its utility in ring-expansion synthesis (forming azepanes).

FeatureDescription
CAS Number 5382-18-3 (Free base) / Specific HCl CAS varies by vendor
Core Mechanism Intramolecular nucleophilic substitution (

)

Aziridinium formation
Reactive Intermediate 1-Azabicyclo[4.1.0]heptane cation
Primary Outcome DNA Alkylation (Toxicity) or Ring Expansion (Synthesis)
Stability Stable as HCl salt; Unstable as free base (

< minutes in aqueous buffer)

Mechanism of Action: The Aziridinium Pathway[1]

The mechanism is defined by a kinetic competition between intermolecular attack and intramolecular cyclization.[1] The intramolecular pathway is kinetically favored by orders of magnitude due to the proximity of the nucleophile (secondary amine) to the electrophile (chloromethyl group).[1]

Phase 1: Activation (Deprotonation)

The hydrochloride salt exists as a stable ammonium species (

1

1
Phase 2: Aziridinium Formation (Rate-Limiting Step)

The secondary amine performs an intramolecular nucleophilic attack on the adjacent chloromethyl carbon, displacing the chloride ion.[1] This forms the bicyclic 1-azabicyclo[4.1.0]heptane cation (an aziridinium ion).[1][2]

  • Reaction Type: Intramolecular

    
     (often denoted as 
    
    
    ).[1]
  • Energetics: The formation of the strained 3-membered aziridine ring is driven by the entropic advantage of the intramolecular process, despite the enthalpic penalty of ring strain.[1]

Phase 3: Nucleophilic Ring Opening

The aziridinium ion is a "spring-loaded" electrophile.[1] Nucleophiles (

  • Path A (Kinetic Control): Attack at the Methylene (Exocyclic) Carbon. [1]

    • The nucleophile attacks the less hindered

      
       group.[1]
      
    • Result: Retention of the piperidine ring (formation of 2-substituted piperidines).[1]

  • Path B (Thermodynamic Control): Attack at the Methine (Endocyclic) Carbon. [1]

    • The nucleophile attacks the bridgehead carbon (C2 of the original ring).[1]

    • Result: Ring expansion to 3-substituted azepane (7-membered ring).

Visualization of the Pathway

The following diagram illustrates the bifurcation between piperidine retention and azepane expansion.[1]

Aziridinium_MechanismFigure 1: Divergent reactivity of the 2-(Chloromethyl)piperidine aziridinium intermediate.Substrate2-(Chloromethyl)piperidine(Free Base)AziridiniumINTERMEDIATE:1-Azabicyclo[4.1.0]heptane(Aziridinium Ion)Substrate->AziridiniumIntramolecularCyclization (-Cl⁻)Piperidine_ProductProduct A:2-(Nu-methyl)piperidine(Ring Retention)Aziridinium->Piperidine_ProductNu⁻ attack atexocyclic CH2Azepane_ProductProduct B:3-Nu-azepane(Ring Expansion)Aziridinium->Azepane_ProductNu⁻ attack atendocyclic CH

[1][3]

Biological Implications & Toxicity[1][4][5][6][7]

DNA Alkylation

In a biological context, the "Nucleophile" (

1
  • Bioactivation: 2-CMP enters the cell and is neutralized by cytosolic pH.[1]

  • Alkylation: The aziridinium ion reacts with DNA bases.[1]

  • Cytotoxicity: This forms bulky DNA adducts that block replication forks, triggering apoptosis.[1] This mechanism mimics nitrogen mustards (e.g., mechlorethamine), classifying 2-CMP as a potential genotoxic impurity .[1]

Pharmacology (Reuptake Inhibition)

While the chloromethyl derivative itself is toxic, the products of its reaction (specifically the 1-aryl-3-azabicyclo[3.1.0]hexane derivatives formed from related pyrrolidine precursors) are investigated as "broad-spectrum" reuptake inhibitors for serotonin, norepinephrine, and dopamine.[1]

Experimental Protocols

Protocol A: Synthesis of 2-(Chloromethyl)piperidine HCl

Note: This synthesis must be performed under strictly anhydrous conditions to prevent hydrolysis.[1]

  • Reagents: 2-Piperidinemethanol (10.0 g, 87 mmol), Thionyl Chloride (

    
    , 15.5 g, 130 mmol), Dry Chloroform (
    
    
    ).[1]
  • Setup: 250 mL round-bottom flask, reflux condenser,

    
     drying tube, ice bath.
    
  • Procedure:

    • Dissolve 2-piperidinemethanol in 100 mL dry

      
      . Cool to 0°C.[1]
      
    • Add

      
       dropwise over 30 minutes.[1] (Caution: Vigorous gas evolution of 
      
      
      and
      
      
      ).[1]
    • Reflux the mixture for 2 hours. The solution will turn turbid as the hydrochloride salt precipitates.[1]

    • Cool to room temperature.[1]

    • Isolation: Filter the white precipitate under vacuum.

    • Purification: Recrystallize immediately from ethanol/ether.

    • Storage: Store in a desiccator at -20°C. Do not neutralize until immediately before use.

Protocol B: Controlled Aziridinium Generation & Ring Expansion

Objective: To synthesize 3-chloroazepane or functionalized derivatives.[1]

  • Preparation: Suspend 2-(chloromethyl)piperidine HCl (1.0 eq) in dry acetonitrile.

  • Activation: Add

    
     (Silver hexafluoroantimonate, 1.1 eq) or 
    
    
    (1.1 eq) at 0°C.
    • Note: Silver salts promote halide abstraction, forcing aziridinium formation even without base, often leading to cleaner rearrangements.

  • Nucleophile Addition: Add the external nucleophile (e.g.,

    
    , KCN) and warm to 60°C.
    
  • Analysis: Monitor by LC-MS.

    • Piperidine retention: Mass M+Nu, retention time matches 6-membered standards.

    • Azepane expansion: Mass M+Nu, distinct retention time (usually elutes later on C18).[1]

Safety & Handling (Self-Validating Systems)

Due to the vesicant nature of the aziridinium intermediate, strict safety protocols are required.[1]

HazardControl MeasureValidation
Inhalation (Dust) Weigh in a glovebox or static-free hood.[1]Use colorimetric amine tags on hood sash to detect leaks.[1]
Skin Contact Double nitrile gloves; Tyvek sleeves."Buddy system" check for glove integrity before synthesis.
Waste Disposal Quench with 10% NaOH/Thiosulfate.Check pH > 10 and absence of alkylating activity (NBP test) before disposal.[1]

NBP Test (4-(p-nitrobenzyl)pyridine): A colorimetric test to verify the destruction of the alkylating agent.[1]

  • Mix 10 µL of waste stream with 100 µL NBP solution.[1]

  • Heat to 100°C for 5 min.

  • Add alkali.[1][3]

  • Blue/Purple Color = Active Alkylating Agent present (Do not dispose).[1]

  • Colorless = Safe to dispose.[1]

References

  • Dolfen, J., et al. (2016).[1][4][5] "Bicyclic Aziridinium Ions in Azaheterocyclic Chemistry – Preparation and Synthetic Application of 1‐Azoniabicyclo[n.1.0]alkanes." Advanced Synthesis & Catalysis. Link[1]

  • Cossy, J., et al. (2009).[1] "Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation." Journal of Molecular Structure: THEOCHEM. Link[1]

  • Skolnick, P., et al. (2003).[1] "Antidepressant-like actions of 1-aryl-3-azabicyclo[3.1.0]hexanes." European Journal of Pharmacology. Link

  • National Toxicology Program. (1992). "Toxicity and Carcinogenicity Studies of 2-(Chloromethyl)pyridine Hydrochloride." (Comparative toxicology reference). Link

  • De Kimpe, N. (2011).[1] "Ring expansions of 1-azabicyclo[n.1.0]alkanes." Arkivoc. Link

Technical Guide: Reactivity & Synthetic Utility of 2-(Chloromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, synthesis, and handling of 2-(Chloromethyl)piperidine hydrochloride , focusing on its critical role as a precursor to the bicyclic 1-azoniabicyclo[4.1.0]heptane (aziridinium) intermediate.[1]

Part 1: The Mechanistic Core — The Aziridinium Paradigm[1]

The defining feature of 2-(chloromethyl)piperidine is its ability to function as a "nitrogen mustard" analogue.[1] While the hydrochloride salt is a stable crystalline solid, neutralization to the free base triggers an immediate, rapid intramolecular cyclization.[1]

This reaction is not merely a side effect; it is the central mechanism through which this compound reacts.[1] The lone pair on the piperidine nitrogen attacks the electrophilic exocyclic carbon (C-Cl), displacing the chloride ion and forming a bicyclic aziridinium ion (1-azoniabicyclo[4.1.0]heptane).[1]

The Divergent Pathway: Ring Retention vs. Ring Expansion

Once formed, the aziridinium intermediate is highly electrophilic and susceptible to nucleophilic attack at two distinct carbons.[1] This bifurcation allows for the synthesis of two different heterocyclic scaffolds from a single precursor.[1][2]

  • Path A: Piperidine Retention (Kinetic Control)

    • Mechanism: Nucleophilic attack occurs at the exocyclic primary carbon (the "bridge" carbon).[1]

    • Energetics: This carbon is less sterically hindered.[1]

    • Product: 2-(Substituted methyl)piperidine.

    • Prevalence: This is typically the major pathway for most nucleophiles due to steric accessibility.[1]

  • Path B: Azepane Expansion (Thermodynamic/Strain Control)

    • Mechanism: Nucleophilic attack occurs at the endocyclic secondary carbon (the "bridgehead" carbon).[1]

    • Energetics: Attack here breaks the internal C-N bond, expanding the 6-membered piperidine ring into a 7-membered azepane ring.[1]

    • Product: 3-Substituted azepane.[1]

    • Prevalence: Often a minor pathway but can be promoted by specific solvent interactions or nucleophile types that favor the transition state for ring expansion.[1]

Part 2: Experimental Protocols & Synthesis

Synthesis of 2-(Chloromethyl)piperidine HCl

Objective: Convert 2-piperidinemethanol to the chloride salt while preventing premature cyclization.

  • Reagents: 2-Piperidinemethanol, Thionyl Chloride (

    
    ), Chloroform or Dichloromethane (DCM).[1]
    
  • Protocol:

    • Dissolve 2-piperidinemethanol (1.0 eq) in anhydrous DCM under

      
       atmosphere.
      
    • Cool the solution to 0°C.

    • Add

      
       (1.2 eq) dropwise.[1] Note: Exothermic reaction; control addition rate to maintain temp < 5°C.
      
    • Reflux for 2–4 hours. Monitor by TLC (disappearance of alcohol).[1]

    • Evaporate solvent and excess

      
       under reduced pressure.[1]
      
    • Critical Step: Recrystallize the residue from ethanol/ether to obtain the hydrochloride salt.[1]

    • Storage: Store in a desiccator. Moisture triggers hydrolysis/cyclization.[1]

In Situ Generation of Aziridinium & Nucleophilic Substitution

Objective: Controlled reaction with a nucleophile (e.g., a thiol or amine).[1]

  • Reagents: 2-(Chloromethyl)piperidine HCl, Nucleophile (Nu-H), Base (

    
     or 
    
    
    
    ), Solvent (Acetonitrile or DMF).
  • Protocol:

    • Suspend 2-(chloromethyl)piperidine HCl (1.0 eq) in Acetonitrile (

      
      ).
      
    • Add the Nucleophile (1.1 eq).[1]

    • Add Base (2.2 eq).[1] Rationale: 1 eq neutralizes the HCl salt; 1 eq neutralizes the HCl generated during substitution.[1]

    • Heat to 60–80°C.

    • Observation: The base liberates the free amine, which immediately cyclizes to the aziridinium ion.[1] The nucleophile then opens the ring.[1][3]

    • Workup: Filter salts, concentrate, and purify via column chromatography.

Part 3: Data Visualization & Logic[1]

Pathway Diagram: The Aziridinium Bifurcation

The following diagram illustrates the central role of the aziridinium ion and the divergent pathways leading to either piperidine or azepane derivatives.

AziridiniumPathways Start 2-(Chloromethyl)piperidine (Free Base) Aziridinium 1-Azoniabicyclo[4.1.0]heptane (Aziridinium Ion) Start->Aziridinium Intramolecular Cyclization (Fast) Piperidine 2-(Substituted methyl)piperidine (Ring Retention) Aziridinium->Piperidine Path A: Attack at Exocyclic CH2 (Major) Azepane 3-Substituted Azepane (Ring Expansion) Aziridinium->Azepane Path B: Attack at Endocyclic CH (Minor)

Caption: Divergent reaction pathways of 2-(chloromethyl)piperidine via the aziridinium intermediate.

Table 1: Regioselectivity Trends
VariableEffect on Pathway A (Piperidine)Effect on Pathway B (Azepane)
Steric Hindrance Favored (Primary Carbon attack)Disfavored (Secondary Carbon attack)
Nucleophile Type Hard nucleophiles (e.g.,

, amines) often favor A
Soft nucleophiles may increase B ratio
Solvent Polarity High polarity stabilizes the transition stateCan influence ratio via ion-pairing effects

Part 4: Safety & Handling (The "Mustard" Hazard)[1]

Warning: 2-(Chloromethyl)piperidine is structurally related to nitrogen mustards (e.g., mechlorethamine). While the HCl salt is relatively safe to handle as a solid, the free base and the aziridinium intermediate are potent alkylating agents.[1]

  • Vesicant Potential: The free base can cause severe blistering and tissue damage upon contact.[1] It alkylates DNA (guanine N7 position).[1]

  • Inhalation Risk: Dust from the HCl salt is a severe respiratory irritant.[1]

  • Decontamination:

    • Surface Spills: Quench with 10% aqueous sodium thiosulfate (

      
      ).[1] Thiosulfate is a potent nucleophile that rapidly opens the aziridinium ring, rendering it non-toxic.[1]
      
    • Glassware: Soak in a dilute acid solution (1N HCl) to keep the amine protonated (preventing cyclization) or in thiosulfate solution to quench.[1]

References

  • Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Source: Journal of Visualized Experiments (JoVE).[1] URL:[Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Source: Journal of the Chemical Society, Perkin Transactions 1.[1] URL:[Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions (Contextual Comparison). Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes (Alternative Azepane Synthesis). Source: Nature Chemistry / University of Manchester.[1] URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic N-Alkylation Using 2-(Chloromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of the Piperidin-2-ylmethyl Moiety

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] Its strategic incorporation into a lead compound can significantly modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability, thereby enhancing pharmacological profiles. 2-(Chloromethyl)piperidine hydrochloride serves as a crucial and efficient electrophilic building block for introducing the piperidin-2-ylmethyl group onto nucleophilic nitrogen centers.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of this compound in N-alkylation reactions. We will delve into the underlying reaction mechanism, provide robust and adaptable experimental protocols, and discuss critical parameters and troubleshooting strategies to ensure successful and reproducible outcomes. The reagent is typically supplied as a hydrochloride salt to enhance its shelf-life and handling stability, a factor that must be accounted for in reaction design by the inclusion of a suitable base.

Reagent Profile: Properties and Safe Handling

Before proceeding with any experimental work, it is imperative to understand the chemical properties and safety requirements for this compound.

PropertyValueReference
Chemical Formula C₆H₁₂ClN · HCl
Molecular Weight 170.08 g/mol
Appearance Off-white to light yellow crystalline solid
Stability Hygroscopic; more stable as the hydrochloride salt.[2][2]
Key Hazards Fatal if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation.[2][2]
Incompatibilities Strong oxidizing agents, strong bases.[2][2]

Safety Precautions:

  • Handling: Always handle this compound inside a certified chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2]

The Mechanism: A Base-Mediated Nucleophilic Substitution

The N-alkylation reaction using this compound is a classic bimolecular nucleophilic substitution (SN2) reaction.[3][4] The process involves the attack of a nitrogen nucleophile on the electrophilic methylene carbon of the 2-(chloromethyl)piperidine.

The key steps are as follows:

  • In Situ Neutralization: The reaction is initiated by the addition of a base. This base serves a dual purpose: it deprotonates the nitrogen nucleophile (if it is present as an ammonium salt) and, crucially, it neutralizes the hydrochloride salt of the electrophile to generate the reactive, free-base form of 2-(chloromethyl)piperidine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen nucleophile attacks the carbon atom bearing the chlorine atom. This occurs via a backside attack, leading to a trigonal bipyramidal transition state.

  • Displacement: The carbon-chlorine bond breaks, displacing the chloride ion as the leaving group and forming the new carbon-nitrogen bond.

  • Acid Quenching: If the starting nucleophile was a primary or secondary amine, a protonated product is initially formed. The base present in the reaction medium neutralizes the generated acid (e.g., HCl), driving the reaction to completion.[5]

SN2_Mechanism cluster_product Products Nu R¹R²N-H Nu_deprotonated R¹R²N⁻ Nu->Nu_deprotonated Base Base Base->Nu_deprotonated Deprotonation Elec_free 2-(Chloromethyl)piperidine Base->Elec_free Neutralization Elec_HCl 2-(Chloromethyl)piperidine·HCl Elec_HCl->Elec_free Product N-(Piperidin-2-ylmethyl)amine Nu_deprotonated->Product SN2 Attack Elec_free->Product Salt Base-H⁺ Cl⁻

Caption: General mechanism for N-alkylation.

General Experimental Protocol & Parameter Optimization

This protocol provides a versatile starting point that can be optimized for various nitrogen nucleophiles.

Materials:

  • Nitrogen-containing substrate (amine, amide, heterocycle)

  • This compound (typically 1.0-1.2 equivalents)

  • Base (2.0-3.0 equivalents)

  • Anhydrous solvent

  • Inert atmosphere (Nitrogen or Argon)

General Procedure:

  • To a dry reaction flask under an inert atmosphere, add the nitrogen-containing substrate and the chosen anhydrous solvent.

  • Add the selected base to the mixture and stir for 10-15 minutes at room temperature.

  • Add this compound to the reaction mixture portion-wise or as a solution in the reaction solvent.

  • Heat the reaction to the desired temperature and monitor its progress using an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up. Typically, this involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM) and washing with water or brine to remove the base and inorganic salts.

  • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using a suitable method, most commonly flash column chromatography.

Parameter Selection Table:

ParameterCommon OptionsRationale & Considerations
Base K₂CO₃, Cs₂CO₃, NaH, DIPEA, Et₃NInorganic bases (K₂CO₃, Cs₂CO₃) are cost-effective, strong enough for most amines, and easily removed during work-up.[5] Sodium hydride (NaH) is a very strong, non-nucleophilic base suitable for deprotonating less acidic amines or amides. Organic bases (DIPEA, Et₃N) create a homogeneous reaction medium but can sometimes complicate purification.[6]
Solvent Acetonitrile (ACN), DMF, DMSO, Dichloromethane (DCM), ToluenePolar aprotic solvents (ACN, DMF) are excellent for SN2 reactions as they solvate the cation of the base while leaving the anion reactive.[5] DCM is a good choice for reactions at or below room temperature. Toluene is used for higher temperature reactions.
Temperature Room Temp. to 120 °CReaction rate is highly dependent on the nucleophilicity of the amine and steric hindrance. Less reactive nucleophiles often require heating.[5][7]
Equivalents 1.0 - 1.2 eq. of electrophileA slight excess of the alkylating agent can help drive the reaction to completion, but using a large excess should be avoided to minimize side reactions and simplify purification.

Detailed Application Protocols

Protocol 1: N-Alkylation of a Weakly Nucleophilic Aromatic Amine

This protocol is optimized for the alkylation of anilines or other electron-deficient amines, which often require more forcing conditions.

Reaction: 4-Nitroaniline with this compound.

Reagents:

  • 4-Nitroaniline (1.0 eq)

  • This compound (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Add 4-nitroaniline (1.0 mmol, 138 mg) and anhydrous K₂CO₃ (2.5 mmol, 345 mg) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add this compound (1.2 mmol, 204 mg) in a single portion.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by LC-MS.

  • After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the desired product.

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification a Combine 4-Nitroaniline and K₂CO₃ in Flask b Inert Atmosphere (N₂ Purge) a->b c Add Anhydrous DMF b->c d Add 2-(Chloromethyl)piperidine Hydrochloride c->d Stir 15 min at RT e Heat to 80 °C (12-18h) d->e f Monitor by LC-MS e->f g Aqueous Work-up (EtOAc/Water Extraction) f->g Reaction Complete h Dry & Concentrate g->h i Flash Chromatography h->i

Caption: Workflow for alkylating an aromatic amine.

Protocol 2: N-Alkylation of a Secondary Heterocyclic Amine

This protocol details the alkylation of a more nucleophilic secondary amine using an organic base in a non-polar solvent.

Reaction: Pyrrolidine with this compound.

Reagents:

  • Pyrrolidine (1.1 eq)

  • This compound (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • To a dry reaction flask under a nitrogen atmosphere, add this compound (1.0 mmol, 170 mg).

  • Add anhydrous acetonitrile (5 mL) followed by DIPEA (2.2 mmol, 0.38 mL). Stir for 10 minutes.

  • Add pyrrolidine (1.1 mmol, 0.09 mL) dropwise via syringe at room temperature.

  • Stir the reaction at 60 °C for 4-6 hours until TLC analysis indicates the consumption of the limiting reagent.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove DIPEA hydrochloride.

  • Wash the organic layer with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography (DCM/Methanol gradient) if necessary.

Troubleshooting and Strategic Insights

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient base strength or quantity. 2. Low nucleophilicity of the substrate. 3. Steric hindrance. 4. Deactivated electrophile (e.g., hydrolysis).1. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaH). Ensure at least 2 equivalents are used. 2. Increase the reaction temperature or switch to a more polar solvent like DMF or DMSO. 3. Prolong the reaction time and/or increase the temperature. 4. Use freshly opened or properly stored reagents and anhydrous solvents.
Formation of Side Products 1. Over-alkylation of primary amines. 2. Elimination (E2) side reaction. 3. Reaction with solvent.1. Use a larger excess of the primary amine nucleophile relative to the electrophile. 2. Use a less hindered, non-nucleophilic base (like K₂CO₃) instead of a bulky amine base. Run the reaction at the lowest effective temperature. 3. Choose a non-nucleophilic solvent (e.g., avoid alcohols if possible).
Difficult Purification 1. Excess organic base (e.g., DIPEA) co-elutes with the product. 2. Product is highly polar and water-soluble.1. Perform an acidic wash (e.g., 1M HCl) during work-up to protonate and remove the excess base in the aqueous layer. 2. After initial extraction, back-extract the aqueous layers with more organic solvent. If the product is basic, consider purification via an acidic resin or by converting to a salt, precipitating, and then liberating the free base.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of N-substituted piperidin-2-ylmethyl compounds. A successful outcome hinges on the rational selection of reaction parameters tailored to the specific nitrogen nucleophile being employed. By carefully choosing the base, solvent, and temperature, and by adhering to rigorous anhydrous and inert techniques, researchers can reliably and efficiently perform these critical N-alkylation reactions. The protocols and insights provided herein serve as a robust foundation for the application of this valuable building block in pharmaceutical and chemical research.

References

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-(2-Chloroethyl)piperidine hydrochloride.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]

  • PubMed. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

  • ACS Publications. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. Retrieved from [Link]

  • NIH National Library of Medicine. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • NIH National Library of Medicine. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • NIH National Library of Medicine. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 2-(Chloromethyl)piperidine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Chloromethyl)piperidine hydrochloride (2-CMP·HCl) is a critical electrophilic building block in medicinal chemistry, primarily employed to introduce the 2-piperidylmethyl moiety found in anti-arrhythmic agents like Flecainide and various antihistamines. Its utility, however, is governed by a complex dynamic equilibrium involving a bicyclic aziridinium ion intermediate . This guide provides a rigorous mechanistic framework and a validated experimental protocol to maximize regioselectivity during nucleophilic substitution, ensuring high yields of the desired piperidine retention product while suppressing ring-expanded azepane impurities.

Chemical Basis & Mechanistic Insight

The reactivity of 2-CMP[1]·HCl is not a simple SN2 displacement. Upon neutralization of the hydrochloride salt, the free amine rapidly cyclizes to form a highly reactive, bicyclic aziridinium ion (1-azoniabicyclo[4.1.0]heptane). This intermediate is the "gatekeeper" of the reaction outcome.

The Regioselectivity Challenge

The aziridinium ion presents two electrophilic sites for nucleophilic attack:

  • Path A (Exocyclic Attack): Nucleophilic attack at the methylene carbon (exocyclic). This cleaves the bridgehead C-N bond, retaining the 6-membered piperidine ring (Desired Path).

  • Path B (Endocyclic Attack): Nucleophilic attack at the ring carbon (C2). This cleaves the internal C-N bond, leading to a ring expansion to form a 7-membered azepane (hebamethyleneimine) derivative (Major Impurity).

Key Insight: Regioselectivity is solvent and temperature-dependent. Polar protic solvents often stabilize the transition state leading to ring expansion, while non-polar or dipolar aprotic solvents (e.g., MeCN, Toluene) favor the kinetic product (piperidine retention).

Mechanistic Pathway Diagram

AziridiniumMechanism Start 2-(Chloromethyl)piperidine HCl (Stable Salt) FreeBase Free Base (Transient) Start->FreeBase  Base (NaOH/K2CO3)   Aziridinium Aziridinium Ion (1-azoniabicyclo[4.1.0]heptane) FreeBase->Aziridinium  Intramolecular Cyclization   PathA Path A: Exocyclic Attack (Piperidine Retention) Aziridinium->PathA  Nu- (Kinetic Control)   PathB Path B: Endocyclic Attack (Azepane Expansion) Aziridinium->PathB  Nu- (Thermodynamic/Solvent)   Product Target: 2-Substituted Piperidine (e.g., Flecainide Intermediate) PathA->Product Impurity Impurity: 3-Substituted Azepane PathB->Impurity

Caption: Divergent reaction pathways of 2-CMP. Path A yields the desired pharmaceutical scaffold, while Path B leads to ring-expanded impurities.

Pharmaceutical Application: Flecainide Synthesis[2][3][4][5][6]

In the context of Flecainide Acetate synthesis, 2-CMP is typically used to synthesize the 2-(aminomethyl)piperidine intermediate, which is subsequently coupled with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid derivatives.[2]

Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Solvent System Toluene or MeCNAvoids stabilization of the ring-expansion transition state common in alcohols/water.
Base Selection K₂CO₃ or Et₃NInorganic bases in biphasic systems (Toluene/Water) allow controlled free-basing.
Temperature 40°C - 60°CHigher temperatures (>80°C) increase the rate of Path B (Azepane formation).
Stoichiometry 1.1 - 1.2 eq. NucleophileSlight excess of nucleophile ensures complete consumption of the vesicant aziridinium.

Experimental Protocol: Synthesis of 2-(Aminomethyl)piperidine Derivatives

Objective: N-alkylation of a secondary amine (model nucleophile) using 2-CMP·HCl with >95% regioselectivity for the piperidine ring.

Materials
  • 2-(Chloromethyl)piperidine HCl (1.0 eq)

  • Secondary Amine (Nucleophile) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (MeCN) (anhydrous)

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology
  • Salt Neutralization & Activation:

    • Charge a reaction vessel with 2-CMP·HCl (10.0 mmol) and anhydrous MeCN (50 mL).

    • Add finely ground K₂CO₃ (30.0 mmol) in a single portion.

    • Observation: The suspension will remain white. Stir at room temperature for 30 minutes to generate the free base in situ.

    • Safety Note: Do not isolate the free base neat; it is a potent vesicant and unstable.

  • Nucleophilic Addition:

    • Add the Secondary Amine (12.0 mmol) dropwise to the suspension.

    • Heat the reaction mixture to 50°C . Do not exceed 60°C.

    • Monitor reaction progress via HPLC or TLC (System: DCM/MeOH/NH₄OH 90:10:1).

    • Checkpoint: Look for the disappearance of the starting material (Rf ~0.2) and the appearance of the product (Rf ~0.5).

  • Quench and Workup:

    • Upon completion (typically 4-6 hours), cool the mixture to 20°C.

    • Filter off the inorganic salts and rinse the cake with MeCN.

    • Concentrate the filtrate under reduced pressure to remove MeCN.

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with 10% NaOH (2 x 20 mL) to remove unreacted starting amine.

    • Crucial Step: Wash the organic layer with Brine to remove traces of azepane salts (which are often more water-soluble).

  • Purification:

    • Dry over Na₂SO₄, filter, and concentrate.

    • If necessary, convert to the HCl salt by adding 4M HCl in Dioxane for recrystallization (Ethanol/Ether).

Workflow Diagram

ProtocolWorkflow Step1 Step 1: Activation 2-CMP HCl + K2CO3 in MeCN (In-situ Free Basing) Step2 Step 2: Reaction Add Nucleophile, Heat to 50°C (Aziridinium Formation & Capture) Step1->Step2 Step3 Step 3: Filtration Remove Inorganic Salts Step2->Step3 Step4 Step 4: Workup Partition EtAc / 10% NaOH (Remove Unreacted Amine) Step3->Step4 Step5 Step 5: Isolation Concentrate & Crystallize as Salt Step4->Step5

Caption: Optimized workflow for minimizing azepane impurities during 2-CMP alkylation.

Safety & Handling (Vesicant Warning)

2-(Chloromethyl)piperidine, particularly in its free base and aziridinium forms, acts as a nitrogen mustard analog .

  • Hazard: Severe skin, eye, and respiratory vesicant. Can cause irreversible alkylation of DNA.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are required.

  • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (nucleophilic quench) followed by detergent washing. Do not use simple water, as this may slowly hydrolyze the material to toxic alcohols.

References

  • Banitt, E. H., et al. (1977). "Antiarrhythmics.[3][4][5] N-(2-Piperidylmethyl)benzamides and related compounds."[4] Journal of Medicinal Chemistry, 20(6), 821–826.

  • Cossy, J., & Dumas, C. (2002). "Rearrangement of aziridinium ions: A route to substituted piperidines and azepanes." Accounts of Chemical Research. (Contextual grounding on Aziridinium mechanics).
  • Maitland, M. (2002). "Process for the preparation of Flecainide." World Intellectual Property Organization, WO2002066413A1.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 21685, this compound."

  • US NOAA. (2023). "Cameo Chemicals: 2-(Chloromethyl)pyridine Hydrochloride (Analogous handling data)."

Sources

Application Note: Synthesis of Piperidine Derivatives Using 2-(Chloromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Substituted Piperidine Scaffold

The piperidine ring is a paramount structural motif in medicinal chemistry and drug development, found in numerous FDA-approved pharmaceuticals and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of functional groups, which is critical for specific interactions with biological targets. Derivatives substituted at the 2-position, in particular, are key building blocks for a wide range of biologically active compounds.

2-(Chloromethyl)piperidine hydrochloride serves as a highly valuable and reactive electrophile for the synthesis of these derivatives. Its utility lies in the primary alkyl chloride functionality, which is primed for nucleophilic substitution, allowing for the straightforward introduction of the piperidin-2-ylmethyl moiety onto a variety of nucleophilic substrates. This guide provides a detailed examination of this reagent, focusing on the mechanistic principles and a practical, field-tested protocol for its application in N-alkylation reactions.

Reagent Profile: this compound

A thorough understanding of the starting material is fundamental to successful and safe synthesis.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₆H₁₂ClN · HClInferred
Molecular Weight 170.09 g/mol Calculated
Appearance Typically a white to off-white or beige crystalline solid.[2]Inferred from analogous compounds
Solubility Soluble in water; soluble in polar organic solvents like DMF, DMSO.Inferred from analogous compounds

Note: Specific properties for this compound are not widely published; these values are based on the closely related and structurally similar compound, 1-(2-chloroethyl)piperidine hydrochloride.[2]

Critical Safety and Handling Protocols

This compound and its analogues are classified as hazardous materials, demanding strict adherence to safety protocols.

  • Hazard Identification: The compound is a corrosive solid. It is harmful if swallowed and causes severe skin burns and eye damage.[3][4] Inhalation may cause respiratory tract irritation.[2][5] High concentrations can be extremely destructive to mucous membranes.[5] The material is also often hygroscopic (absorbs moisture from the air).[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene). Ensure full skin coverage.

    • Respiratory Protection: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

    • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • First Aid Measures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[2]

    • Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention in all cases of exposure.[2]

Synthetic Strategy: Nucleophilic Substitution via N-Alkylation

The primary application of this compound is as an alkylating agent in nucleophilic substitution reactions. The reaction with primary or secondary amines is a robust method to form a new carbon-nitrogen bond, yielding N-substituted 2-(aminomethyl)piperidine derivatives.

Mechanistic Rationale: Favoring the Sₙ2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This pathway is strongly favored for several reasons:

  • Primary Substrate: The electrophilic carbon is a primary alkyl chloride (R-CH₂-Cl). This carbon is sterically unhindered, allowing for easy "backside attack" by the nucleophile.

  • Carbocation Instability: The alternative Sₙ1 mechanism, which involves the formation of a primary carbocation intermediate, is energetically unfavorable and therefore does not occur.

The Role of the Base: The reaction requires at least two equivalents of a non-nucleophilic base.

  • Neutralization of HCl: The starting material is a hydrochloride salt. The first equivalent of base is required to neutralize the HCl and free the piperidine nitrogen, although this is less critical if the piperidine nitrogen itself is not the intended nucleophile.

  • Activation of Nucleophile & Scavenging Acid: The second, and more crucial, role is to deprotonate the nucleophilic amine, increasing its nucleophilicity. As the reaction proceeds, it generates HCl as a byproduct when the amine attacks the alkyl chloride. The base scavenges this newly formed acid, preventing it from protonating the amine nucleophile (which would render it unreactive) and driving the reaction to completion.

Commonly used bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA or Hünig's base), or inorganic bases like potassium carbonate (K₂CO₃).[6] DIPEA is often preferred as its bulky nature makes it non-nucleophilic, preventing it from competing with the desired amine nucleophile.[6]

Experimental_Workflow start Start setup 1. Reaction Setup - Add Reagents to Flask - Add Anhydrous Solvent start->setup reaction 2. Reaction - Add Base & Nucleophile - Heat to 65 °C, 12-18h - Monitor by TLC setup->reaction workup 3. Aqueous Work-up - Remove Solvent - Partition (EtOAc/NaHCO₃) - Extract & Dry reaction->workup purify 4. Purification - Flash Column Chromatography workup->purify char 5. Characterization - NMR, MS Analysis purify->char end_node Pure Product char->end_node

Sources

Application Note: Strategic Base Selection for Alkylation Reactions with 2-(Chloromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-(piperidinomethyl) scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] 2-(Chloromethyl)piperidine hydrochloride is a key building block for introducing this moiety, acting as an electrophile in nucleophilic substitution reactions. However, the success of these alkylation reactions—whether targeting nitrogen, oxygen, or carbon nucleophiles—is critically dependent on the judicious selection of a base. The reagent's nature as a hydrochloride salt adds a layer of complexity that must be addressed for the reaction to proceed efficiently.

This guide provides an in-depth analysis of the role of the base in alkylations using this compound. It moves beyond simple procedural lists to explain the chemical rationale behind base selection, empowering researchers to optimize their synthetic strategies, minimize side reactions, and maximize yields.

The Reagent: Understanding this compound

This compound is a salt, meaning the piperidine nitrogen is protonated, forming a piperidinium chloride. This has two primary consequences for its use in synthesis:

  • Neutralization is Required: The protonated piperidine nitrogen is non-nucleophilic and the positive charge can affect the reactivity of the adjacent chloromethyl group. Before it can effectively participate in the desired reaction, the free base form must be generated in situ or in a prior step.

  • Solubility: The salt form has different solubility properties than the free base, which influences the choice of reaction solvent.

The primary electrophilic site is the carbon of the chloromethyl group (-CH₂Cl), which readily undergoes Sₙ2 reactions with a wide range of nucleophiles.

The Multifaceted Role of the Base

In this reaction system, the base is not merely a passive component but an active participant with up to three critical functions. The choice of base must account for all roles it is expected to play in the specific transformation.

  • Neutralization of the Starting Material: The first equivalent of base is consumed to neutralize the piperidinium hydrochloride, liberating the active, free-base form of the alkylating agent.

  • Deprotonation of the Nucleophile: For nucleophiles such as phenols, alcohols, or thiols, the base is required to deprotonate them, generating the more potent anionic nucleophile (e.g., phenoxide, alkoxide). The chosen base must have a conjugate acid with a pKₐ higher than that of the nucleophile.

  • Scavenging of Byproduct HCl: The alkylation reaction itself produces one equivalent of hydrochloric acid (HCl). A base is required to neutralize this acidic byproduct, preventing it from protonating and deactivating the nucleophile or the product amine.

G cluster_0 Core Reaction Components cluster_1 Roles of the Base cluster_2 Reaction Progression Reagent_HCl 2-(Chloromethyl)piperidine Hydrochloride Reagent_Free Active Alkylating Agent (Free Base) Nucleophile_H Nucleophile (Nu-H) e.g., R₂NH, ArOH Nucleophile_Anion Activated Nucleophile (Nu⁻) Base Base (B:) Role1 1. Neutralize Reagent Base->Role1 Role2 2. Deprotonate Nucleophile Base->Role2 Role3 3. Scavenge HCl Byproduct Base->Role3 Role1->Reagent_HCl Generates Role2->Nucleophile_H Generates Byproduct HCl (Byproduct) Role3->Byproduct Neutralizes Product Alkylated Product (Nu-CH₂-Piperidine) Reagent_Free->Product Reacts with Nucleophile_Anion->Product Product->Byproduct Forms

Caption: The three primary roles of a base in the alkylation reaction.

A Comparative Guide to Common Bases

The optimal base is determined by the nucleophile's acidity, the reaction solvent, and potential side reactions. A comparison of common base classes is presented below.

Base Class Examples pKa (Conj. Acid) Typical Use Cases Advantages Limitations & Considerations
Inorganic Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃~10.3 (for HCO₃⁻)N-alkylation of amines, O-alkylation of phenols.Inexpensive, non-nucleophilic, easy to remove by filtration.Heterogeneous in many organic solvents (e.g., ACN, THF), requiring good stirring. May be too weak for alkylating alcohols.
Tertiary Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA, Hünig's Base)~10.7 (TEA), ~11 (DIPEA)N-alkylation, reactions where a soluble organic base is preferred.Homogeneous in common organic solvents (e.g., DCM, THF). DIPEA is sterically hindered and non-nucleophilic.TEA can act as a nucleophile, leading to byproduct formation. Removal requires aqueous workup or distillation.
Hydroxides NaOH, KOH~15.7 (for H₂O)O-alkylation of alcohols and phenols where stronger basicity is needed.High basicity, inexpensive, effective for deprotonating a wide range of nucleophiles.Can promote side reactions like elimination or hydrolysis of sensitive functional groups. Often used in aqueous or biphasic systems.
Hydrides Sodium Hydride (NaH)~36 (for H₂)O-alkylation of alcohols, C-alkylation of carbon acids (e.g., malonates).Very strong, irreversible deprotonation. Byproduct (H₂) is a gas.Highly reactive and flammable; requires anhydrous conditions and careful handling. Not compatible with protic solvents.

Decision Framework for Optimal Base Selection

Choosing the right base is a logical process based on the reaction's specific requirements. This workflow provides a guide for making an informed decision.

Caption: Decision workflow for selecting a suitable base.

Experimental Protocols

The following protocols are illustrative examples for common transformations. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.

Protocol 1: N-Alkylation of Morpholine

This protocol details the N-alkylation of a secondary amine using potassium carbonate as a mild, effective base.

  • Objective: To synthesize 4-(piperidin-2-ylmethyl)morpholine.

  • Rationale for Base Selection: Morpholine (pKa of conjugate acid ~8.5) is a relatively weak base. Potassium carbonate (pKa of conjugate acid ~10.3) is sufficiently basic to scavenge the generated HCl.[3] It is non-nucleophilic and easily removed. At least two equivalents are needed: one to neutralize the starting material and one to trap the byproduct HCl.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Add morpholine (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: O-Alkylation of 4-Methoxyphenol

This protocol describes the O-alkylation of a phenol using sodium hydride, a strong base necessary for deprotonating the weakly acidic hydroxyl group.

  • Objective: To synthesize 1-((4-methoxyphenoxy)methyl)piperidine.

  • Rationale for Base Selection: Phenols are weakly acidic (pKa ~10). While a strong carbonate base like Cs₂CO₃ could be effective, sodium hydride (NaH) ensures rapid and irreversible deprotonation to the highly nucleophilic phenoxide, driving the reaction to completion.[4][5] Anhydrous conditions are critical when using NaH.

Materials:

  • This compound

  • 4-Methoxyphenol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe

Procedure:

  • Caution: NaH reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere.

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.

  • Add NaH (1.1 eq of 60% dispersion) to the DMF and cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 4-methoxyphenol (1.0 eq) in anhydrous DMF to the NaH suspension. Stir at 0°C for 30 minutes, allowing for the evolution of hydrogen gas to cease.

  • In a separate flask, suspend this compound (1.1 eq) in anhydrous DMF and add DIPEA (1.2 eq) to generate the free base. Stir for 10 minutes.

  • Slowly add the solution of free-base 2-(chloromethyl)piperidine to the sodium phenoxide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with water, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Side Reactions

Problem Potential Cause Suggested Solution
Low or No Conversion Base is too weak to deprotonate the nucleophile.Select a stronger base. Ensure the pKa of the base's conjugate acid is at least 2 units higher than the pKa of the nucleophile.
Insufficient amount of base.Ensure at least 2 equivalents of base are used (1 for neutralization, 1 for scavenging). Add an additional equivalent if deprotonating the nucleophile.
Formation of Quaternary Salt The product's piperidine nitrogen is alkylated by another molecule of the reagent.This indicates over-alkylation.[6] Use a less reactive base, lower the reaction temperature, or use a sterically hindered base like DIPEA. Slow addition of the alkylating agent can also help.[7]
Elimination Byproducts Base is too strong or sterically hindered, promoting E2 elimination.Switch to a weaker, less hindered base (e.g., from NaH to K₂CO₃). Lower the reaction temperature.

Conclusion

The selection of a base for alkylations with this compound is a critical parameter that dictates the outcome of the reaction. By systematically evaluating the roles of the base—as a neutralizing agent, a deprotonating agent, and an acid scavenger—and considering the properties of the nucleophile and solvent, researchers can devise a rational and effective synthetic strategy. This guide provides the foundational principles and practical protocols to enable the successful synthesis of valuable 2-(piperidinomethyl)-containing molecules for research and drug development.

References

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. Retrieved from [Link]

  • Scully, F. E. (1979). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Nevsky, A. Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6614. Retrieved from [Link]

Sources

Application Note & Protocol Guide: Strategic Work-up Procedures for Reactions Involving 2-(Chloromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the effective work-up of chemical reactions utilizing 2-(Chloromethyl)piperidine hydrochloride. As a bifunctional reagent—possessing a reactive electrophilic chloromethyl group and a basic piperidine ring—its hydrochloride salt form presents unique challenges and opportunities in product isolation and purification. This document moves beyond rote procedural lists to explain the underlying chemical principles governing each step, empowering researchers to design and adapt work-up strategies for a variety of reaction outcomes. We will cover critical safety considerations, pH-dependent solubility, liquid-liquid extraction techniques, and purification strategies, ensuring a robust and reproducible methodology for obtaining clean, high-purity products.

Foundational Principles: The Chemistry of 2-(Chloromethyl)piperidine

Understanding the physicochemical properties of both the reactant and the expected product is paramount to designing a successful work-up. This compound is supplied as a salt to enhance its stability and shelf-life. However, the free base form is typically required for its nucleophilic nitrogen to participate in reactions, or more commonly, for the chloromethyl group to act as an electrophile in alkylation reactions.

The entire work-up strategy hinges on the acid-base character of the piperidine moiety.

  • As a Hydrochloride Salt: The piperidinium chloride is an ionic salt. It is generally soluble in water and polar protic solvents but possesses low solubility in most common non-polar organic solvents used for extraction (e.g., diethyl ether, hexanes, toluene).

  • As a Free Base: Upon deprotonation with a suitable base, the resulting 2-(chloromethyl)piperidine (or its product derivative) is a neutral, secondary amine. This form is significantly less water-soluble and preferentially dissolves in organic solvents.

The key to separating the desired piperidine-containing product from a complex aqueous reaction mixture is to manipulate the pH to control its solubility. This is a classic acid-base extraction principle, which is fundamental for isolating alkaloids and other amine-containing compounds.[1]

Table 1: Key Physicochemical Properties
PropertyThis compound2-(Chloromethyl)piperidine (Free Base)Rationale & Implications
Form Crystalline Solid[2]Likely a liquid or low-melting solidThe solid salt is easier to handle and weigh than the often unstable free base.
Water Solubility High[2][3]LowThis differential solubility is the cornerstone of the extractive work-up.
Organic Solvent Solubility Low (in non-polar solvents)HighEnables extraction into an organic phase after basification.
Acidity (pKa of Conjugate Acid) ~11.2 (Piperidinium ion)N/ADictates that a pH > 11 is required to ensure >99% of the amine is in the free base form for efficient extraction.

Critical Safety & Handling Protocols

This compound and related structures are classified as corrosive and harmful substances.[4][5] High concentrations are destructive to skin, eyes, and mucous membranes.[2][3]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and suitable gloves (nitrile may not be sufficient for prolonged contact; consult glove manufacturer data).[2]

  • Ventilation: Handle the solid and all solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]

  • Spill Management: In case of a spill, do not clean up with dry materials, as this can generate dust.[6] Dampen the solid spill with water and transfer it to a sealed container for hazardous waste disposal.[3] The spill area should then be neutralized and washed thoroughly.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

  • Quenching: Reactions involving this reagent should be quenched carefully, especially if excess electrophile might react exothermically with an aqueous quench solution.

The Universal Work-up Workflow: A Strategic Overview

Most reactions involving this compound, typically nucleophilic substitution at the chloromethyl carbon, will result in a product that is also a piperidine derivative. The general strategy is therefore to convert all piperidine-containing species into their free base form to facilitate extraction from the aqueous phase.

G rxn Post-Reaction Mixture (Product Salt, Byproducts, Solvent) quench Optional: Quench (e.g., with water or NH4Cl(aq)) rxn->quench If reactive reagents are present basify Basify with Aq. Base (e.g., NaOH, K2CO3) to pH > 11 rxn->basify If no quench needed quench->basify extract Liquid-Liquid Extraction (e.g., with DCM, EtOAc) basify->extract aq_layer Aqueous Layer (Inorganic Salts, Base) extract->aq_layer Discard org_layer Organic Layer (Free Base Product) extract->org_layer dry Dry Organic Layer (e.g., Na2SO4, MgSO4) org_layer->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Chromatography, Crystallization, Distillation) concentrate->purify product Pure Product purify->product

Caption: General workflow for isolating piperidine-containing products.

Detailed Experimental Protocols

Protocol 1: Work-up for N-Alkylation with a Non-Polar Product

This protocol is applicable for reactions where a nucleophile (e.g., a phenol, thiol, or another amine) has been alkylated with 2-(chloromethyl)piperidine, and the resulting product has low water solubility.

Step-by-Step Methodology:

  • Reaction Completion & Cooling:

    • Ensure the reaction is complete via an appropriate monitoring technique (e.g., TLC, LC-MS).

    • Cool the reaction mixture to room temperature. If the reaction was performed at high heat, cool to 0 °C in an ice bath before the next step.

    • Rationale: Cooling prevents potential side reactions or pressure build-up during the subsequent aqueous addition.

  • Solvent Removal (Optional but Recommended):

    • If the reaction was conducted in a high-boiling aprotic solvent like DMF or DMSO, it is often best to remove it under reduced pressure first. The resulting residue can then be partitioned between water and an extraction solvent.

    • Rationale: Solvents like DMF and DMSO are partially miscible with both water and common extraction solvents, which can complicate phase separation and reduce extraction efficiency.

  • Aqueous Dilution & Basification:

    • Dilute the reaction mixture (or the residue from Step 2) with deionized water (approx. 5-10x the initial reaction volume).

    • Slowly add a 2M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution dropwise with vigorous stirring. Monitor the pH with a pH meter or test strips. Continue adding base until the pH of the aqueous phase is stable at pH 11-12 .

    • Rationale: This is the most critical step. Raising the pH well above the pKa of the piperidinium ion (~11.2) ensures the product is fully converted to its neutral free base form, maximizing its partitioning into the organic solvent.[1][7]

  • Liquid-Liquid Extraction:

    • Transfer the biphasic mixture to a separatory funnel.

    • Add a suitable organic extraction solvent such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether.

    • Solvent Choice:

      • DCM: Denser than water, good for many compounds, but can form stable emulsions.

      • EtOAc: Less dense than water, less toxic than DCM, but susceptible to hydrolysis under strongly basic conditions.

      • Ether/MTBE: Less dense than water, good for less polar compounds, highly volatile and flammable.

    • Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

    • Allow the layers to separate fully. Drain the appropriate layer.

    • Repeat the extraction on the aqueous layer at least two more times with fresh organic solvent.

    • Rationale: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

  • Combine, Dry, and Concentrate:

    • Combine all organic extracts.

    • Dry the combined organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and wash it with a small amount of fresh solvent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Rationale: Removing residual water from the organic phase is crucial, as water can interfere with subsequent purification steps (like chromatography) or co-distill with the product.

Protocol 2: Managing Emulsions and Water-Soluble Products

If the product has higher polarity or if an emulsion forms during extraction, modifications are necessary.

  • To Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break up the emulsion and improve phase separation.

  • For More Polar Products (Salting Out): Before extraction, saturate the aqueous layer with sodium chloride. This "salting out" effect decreases the solubility of organic compounds in the aqueous phase, driving more of the product into the organic layer during extraction.

Purification Strategies

The crude product obtained after work-up will likely contain unreacted starting materials or byproducts.

Table 2: Purification Method Selection
MethodWhen to UseKey Considerations
Flash Column Chromatography Most common method for non-volatile products.The basic nature of the piperidine product may cause it to streak on silica gel. It is often necessary to pre-treat the silica with a base (e.g., 1-2% triethylamine in the eluent system) to ensure good peak shape.
Crystallization If the product is a stable solid.A powerful technique for achieving high purity. Requires screening various solvent systems (e.g., ethanol, isopropanol, hexanes/EtOAc).
Distillation For thermally stable, liquid products.Performed under vacuum for high-boiling compounds to prevent decomposition.
Acid-Salt Formation To purify a basic product as a solid.The purified free base can be dissolved in a solvent like ether or acetone and treated with HCl (e.g., as a solution in isopropanol or ether) to precipitate the pure hydrochloride salt, which can be collected by filtration.[7]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Product remains in the aqueous layer (low extraction yield) Incomplete basification (pH not high enough). Product is too polar/water-soluble.Re-check and adjust pH to 11-12. Use the "salting out" technique. Use a more polar extraction solvent like 1-butanol.
Persistent emulsion during extraction High concentration of surfactants or polar byproducts. Vigorous shaking with DCM.Add brine. Filter the entire mixture through a pad of Celite®. Use gentle, swirling motions for mixing instead of vigorous shaking.
Product streaks badly on TLC/column chromatography The basic amine is interacting strongly with the acidic silica gel.Add 1-2% triethylamine or ammonia to the eluent system. Use neutral or basic alumina as the stationary phase.

Conclusion

The successful work-up of reactions involving this compound is not a one-size-fits-all procedure but a systematic application of fundamental acid-base chemistry. By carefully controlling the pH of the aqueous phase, researchers can effectively manipulate the solubility of their target molecule, enabling efficient extraction and subsequent purification. Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagent. This guide provides the strategic principles and detailed protocols necessary to confidently and safely isolate products derived from this versatile synthetic building block.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • Sciencemadness Discussion Board. (2015). CWE of Piperidine.
  • Guidechem. (n.d.). How to synthesize 2- (chloromethyl) Pyridine Hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride.
  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • PubChem. (n.d.). Picolyl chloride hydrochloride.
  • MedChemExpress. (n.d.). 2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride).
  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride.
  • CAMEO Chemicals. (n.d.). 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride.
  • Jubilant Ingrevia Limited. (n.d.). 2-Picolylchloride Hydrochloride Safety Data Sheet.

Sources

Strategic Utilization of 2-(Chloromethyl)piperidine HCl in Agrochemical Scaffold Synthesis

[1]

Executive Summary

In the competitive landscape of agrochemical discovery, the piperidine and azepane rings represent "privileged scaffolds"—molecular frameworks capable of providing ligands for diverse biological targets, from nicotinic acetylcholine receptors (insecticides) to ergosterol biosynthesis enzymes (fungicides).

This compound (2-CMP[2]·HCl) is a high-value, bifunctional building block that offers a divergent synthetic pathway.[1] Depending on reaction conditions, it can serve as a precursor for 2-substituted piperidines (via direct substitution) or 3-substituted azepanes (via ring expansion).[1] This application note details the mechanistic control required to navigate this divergence, providing validated protocols for handling this unstable free-base intermediate and maximizing yield for specific agrochemical targets.

Mechanistic Insight: The Aziridinium Gateway

The utility of 2-CMP·HCl lies in its "chameleon" reactivity. While the hydrochloride salt is stable, neutralization generates the free base, which rapidly undergoes intramolecular cyclization to form a bicyclic aziridinium ion (1-azoniabicyclo[4.1.0]heptane).

This intermediate is the branch point for two distinct chemical outcomes. Understanding the regioselectivity of nucleophilic attack on this aziridinium ion is the key to process control.

Pathway Analysis[3]
  • Path A (Retention): Nucleophilic attack at the less hindered exocyclic methylene carbon yields the 2-substituted piperidine.[1] This is generally kinetically favored with sterically unencumbered nucleophiles.[1]

  • Path B (Expansion): Nucleophilic attack at the endocyclic ring carbon yields the 3-substituted azepane (homopiperidine).[1] This pathway is often accessed under thermodynamic control or with specific solvent effects that stabilize the transition state for ring opening at the more substituted carbon.[1]

Aziridinium_MechanismStart2-(Chloromethyl)piperidine(Free Base)AziridiniumAziridinium Ion(1-azoniabicyclo[4.1.0]heptane)Start->AziridiniumIntramolecularCyclization (-Cl⁻)PiperidineProduct A:2-Substituted Piperidine(Ring Retention)Aziridinium->PiperidinePath A: Attack atExocyclic CH2(Kinetic)AzepaneProduct B:3-Substituted Azepane(Ring Expansion)Aziridinium->AzepanePath B: Attack atEndocyclic CH(Thermodynamic)

Figure 1: The divergent reactivity of 2-(Chloromethyl)piperidine via the aziridinium intermediate.[1][3]

Application Protocols

Protocol A: Synthesis of 2-(Aryloxymethyl)piperidines (Herbicide Motif)

This class of compounds mimics the structural logic of phenoxy-auxin herbicides but incorporates a piperidine core to modulate metabolic stability and transport.[1]

Objective: Selective O-alkylation of a phenol with 2-CMP·HCl while suppressing ring expansion.

Materials
  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: 2,4-Dichlorophenol (1.1 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃, 3.0 eq) - Anhydrous

  • Solvent: Acetone (Dry) or Acetonitrile (ACN)

  • Catalyst: Potassium Iodide (KI, 0.1 eq) - Finkelstein condition to accelerate substitution

Step-by-Step Methodology
  • Salt Neutralization (In-Situ):

    • Do not pre-generate the free base 2-(chloromethyl)piperidine as an oil, as it dimerizes rapidly.

    • Charge the reaction vessel with 2-CMP·HCl, 2,4-dichlorophenol, and anhydrous K₂CO₃.

    • Add solvent (Acetone or ACN).[1][4] The heterogeneous base will slowly liberate the free amine, keeping its concentration low and minimizing self-alkylation (dimerization).[1]

  • Reaction Phase:

    • Add KI (0.1 eq).[1] The conversion of the chloro- to the iodo-intermediate (transiently) accelerates the reaction and favors direct substitution (Path A).[1]

    • Heat the mixture to reflux (approx. 56°C for acetone, 82°C for ACN) under nitrogen atmosphere.

    • Monitor: Use HPLC/UPLC. Look for the disappearance of the phenol.[1]

    • Note: If significant azepane byproduct is observed, lower the temperature and switch to a less polar solvent (e.g., Toluene with phase transfer catalyst).

  • Work-up:

    • Cool to room temperature.[1] Filter off inorganic salts (KCl, KHCO₃).[1]

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with 1N NaOH (to remove unreacted phenol) followed by Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • The crude oil is typically >90% pure.[1] Conversion to the hydrochloride salt (HCl in ether) provides a crystalline solid suitable for storage.

Protocol B: Ring Expansion to 3-Substituted Azepanes

Azepane rings are harder to synthesize directly but are valuable for diversifying IP space around piperidine patents.

Objective: Force the rearrangement to the 7-membered ring.

Critical Parameters
  • Solvent: Use polar protic solvents (e.g., Ethanol, Water) or high-dielectric aprotic solvents (DMSO). Solvation stabilizes the charge separation in the transition state leading to ring expansion.[1]

  • Nucleophile: Stronger, harder nucleophiles (e.g., Cyanide, Azide) often yield higher ratios of the ring-expanded product.

Methodology (Azepane-3-carbonitrile Synthesis)
  • Preparation: Dissolve 2-CMP·HCl (1.0 eq) in water.

  • Reagent Addition: Add Sodium Cyanide (NaCN, 2.5 eq) slowly. Caution: HCN generation risk; maintain pH >10.

  • Reaction: Heat to 60-80°C for 4-6 hours. The aqueous environment promotes the thermodynamic equilibration to the azepane ring.[1]

  • Extraction: Extract with Dichloromethane (DCM).

  • Result: The product mixture will contain both isomers. Separation is achieved via fractional distillation or column chromatography (Azepanes are typically more polar than their piperidine isomers).[1]

Quantitative Data Summary

ParameterProtocol A (Retention)Protocol B (Expansion)
Target Ring Size 6-membered (Piperidine)7-membered (Azepane)
Solvent System Acetone/ACN (Anhydrous)Water/Ethanol/DMSO
Base K₂CO₃ (Heterogeneous)NaOH/NaCN (Homogeneous)
Temperature Reflux (Kinetic Control)>80°C (Thermodynamic Control)
Typical Yield 75-85%40-60% (Mixed Isomers)
Major Byproduct N-alkylated dimerPiperidine isomer

Safety & Handling (Crucial)

2-(Chloromethyl)piperidine is structurally analogous to nitrogen mustards .

  • Vesicant Hazard: The free base is a potent alkylating agent.[1] It can cause severe skin burns, blistering, and permanent eye damage.

  • Inhalation: The HCl salt is a dust hazard; the free base has high volatility.

  • Engineering Controls:

    • Always handle the solid salt in a laminar flow hood or glovebox.

    • Neutralization: Never isolate the free base neat on a large scale.[1] Always generate it in situ or in solution.

    • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential.[1]

References

  • Morie, T., et al. (1996). Ring expansion of nitrogen-containing chloromethylheteroalicycles via aziridinium intermediates.[5] Journal of the Chemical Society, Perkin Transactions 1.

  • Jubilant Ingrevia. (2025).[6][7][8] Safety Data Sheet: 2-Picolylchloride Hydrochloride.[1] (Analogous handling data).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23393, 2-(Chloromethyl)pyridine. (Structural analogue data). [1]

  • D'Hogge, R., et al. (2008). Aziridinium ions: powerful intermediates in the synthesis of heterocyclic compounds.[1] Chemical Reviews. (Mechanistic grounding).

Application Notes and Protocols for Catalytic Reactions with 2-(Chloromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Versatility of a Piperidine Building Block

2-(Chloromethyl)piperidine hydrochloride is a valuable bifunctional building block in medicinal chemistry and organic synthesis. It incorporates a saturated piperidine ring, a common motif in numerous pharmaceuticals, and a reactive chloromethyl group. The piperidine nitrogen offers a site for functionalization, while the primary alkyl chloride provides a potent electrophilic handle for introducing the piperidinylmethyl moiety onto a wide range of nucleophiles through substitution reactions or for engaging in metal-catalyzed cross-coupling reactions.

This document serves as a comprehensive technical guide, detailing the catalytic conditions and protocols for leveraging the reactivity of this compound in key synthetic transformations. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to aid in experimental design and troubleshooting.

PART 1: Foundational Principles for Reactivity

The Role of the Hydrochloride Salt

2-(Chloromethyl)piperidine is typically supplied as a hydrochloride salt to enhance its stability and shelf-life. However, for most reactions, the piperidine nitrogen must be in its free base form to act as a nucleophile or to avoid unwanted side reactions. Therefore, the addition of a base is a critical first step in many protocols. The choice of base is dictated by the specific reaction conditions and the nature of the other reagents. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

General Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage, and is harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, should be worn at all times.[1] All manipulations should be performed in a well-ventilated fume hood.[1]

PART 2: Catalytic Nucleophilic Substitution Reactions

The primary mode of reactivity for the chloromethyl group is through nucleophilic substitution, typically following an SN2 mechanism. This allows for the facile formation of C-N, C-O, and C-S bonds.

N-Alkylation of Amines and Heterocycles

The reaction of 2-(chloromethyl)piperidine with primary or secondary amines is a straightforward method for synthesizing more complex diamine structures, which are prevalent in pharmacologically active compounds.

Causality of Experimental Choices:

  • Base: A non-nucleophilic organic base like triethylamine or DIPEA is often used to neutralize the generated HCl without competing in the alkylation reaction.[2] For less reactive amines, a stronger base like sodium hydride (NaH) may be required to deprotonate the nucleophile.[2]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the reagents and stabilize the transition state of the SN2 reaction without interfering.[2]

  • Catalyst (Phase-Transfer): For reactions involving a solid or aqueous inorganic base (e.g., K₂CO₃, NaOH), a phase-transfer catalyst (PTC) is highly effective. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the deprotonated nucleophile or hydroxide ion from the solid/aqueous phase into the organic phase where the reaction occurs. This approach often allows for milder conditions and the use of less hazardous solvents.

Workflow for N-Alkylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine nucleophile and base (e.g., K2CO3) in solvent (e.g., DMF) B Add 2-(Chloromethyl)piperidine hydrochloride A->B C Add Phase-Transfer Catalyst (e.g., TBAB), if applicable B->C D Heat reaction mixture (e.g., 60-80 °C) C->D E Monitor progress by TLC/LC-MS D->E F Cool to RT, quench with water E->F G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Wash, dry, and concentrate organic phase G->H I Purify by column chromatography or recrystallization H->I

Caption: General workflow for N-alkylation reactions.

Protocol 2.1.1: N-Alkylation of Aniline using Potassium Carbonate

  • To a round-bottom flask, add aniline (1.0 eq.), potassium carbonate (2.5 eq.), and DMF.

  • Stir the suspension at room temperature for 10 minutes.

  • Add this compound (1.2 eq.) to the mixture.

  • Heat the reaction mixture to 70 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterConditionRationale
Base K₂CO₃ (2.5 eq.)Neutralizes the HCl salt and the HCl byproduct. Excess ensures the reaction goes to completion.
Solvent DMFPolar aprotic solvent, good for SN2 reactions.
Temperature 70 °CProvides sufficient energy to overcome the activation barrier without significant decomposition.
Stoichiometry 1.2 eq. of alkyl halideEnsures complete consumption of the more valuable aniline starting material.
O-Alkylation of Phenols

The synthesis of aryl ethers from 2-(chloromethyl)piperidine is readily achieved by the O-alkylation of phenols. This reaction is a variation of the Williamson ether synthesis.

Causality of Experimental Choices:

  • Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Potassium carbonate is a common and effective choice.

  • Solvent: Solvents like DMF or acetone are suitable.

  • Catalyst (Phase-Transfer): Phase-transfer catalysis is particularly effective for O-alkylation, allowing the use of aqueous NaOH or solid K₂CO₃ with a non-polar solvent like toluene, which simplifies work-up. The PTC transports the phenoxide anion into the organic phase.

Protocol 2.2.1: Phase-Transfer Catalyzed O-Alkylation of 4-Methoxyphenol

  • In a round-bottom flask, combine 4-methoxyphenol (1.0 eq.), toluene, and an aqueous solution of sodium hydroxide (2.0 eq., 20% w/v).

  • Add tetrabutylammonium bromide (TBAB, 0.05 eq.) to the biphasic mixture.

  • Add a solution of this compound (1.1 eq.) in toluene dropwise to the vigorously stirred mixture.

  • Heat the reaction to 60 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture, separate the layers, and extract the aqueous phase with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

ParameterConditionRationale
Catalyst TBAB (5 mol%)Facilitates transfer of the phenoxide from the aqueous to the organic phase.
Base NaOH (aq)Strong base to fully deprotonate the phenol.
Solvent Toluene/WaterBiphasic system, simplifies work-up as the catalyst and base remain in the aqueous phase.
Temperature 60 °CMild conditions are often sufficient under PTC.
S-Alkylation of Thiols

The formation of thioethers can be accomplished by reacting 2-(chloromethyl)piperidine with a thiol in the presence of a base. The high nucleophilicity of the thiolate anion often allows these reactions to proceed under very mild conditions.

Protocol 2.3.1: S-Alkylation of Thiophenol

  • Dissolve thiophenol (1.0 eq.) in ethanol in a round-bottom flask.

  • Add sodium ethoxide (1.1 eq.) to the solution and stir for 15 minutes at room temperature to form the sodium thiophenolate.

  • Add a solution of this compound (1.05 eq.) in ethanol dropwise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

ParameterConditionRationale
Base Sodium EthoxideGenerates the highly nucleophilic thiophenolate in situ.
Solvent EthanolGood solvent for both the salt and the free base forms of the reactants.
Temperature Room TemperatureThe high nucleophilicity of the thiolate allows the reaction to proceed without heating.
Substitution with Other Nucleophiles (Azide & Cyanide)

The chloromethyl group can be displaced by other synthetically useful nucleophiles, such as azide and cyanide, to provide versatile intermediates.

  • Azide Substitution: The azide group, introduced using sodium azide (NaN₃), is a valuable precursor for the synthesis of primary amines via reduction or for use in "click chemistry" (Huisgen cycloaddition). The reaction is typically run in DMF or DMSO at elevated temperatures. The addition of a catalytic amount of sodium iodide can accelerate the reaction via an in situ Finkelstein reaction.

  • Cyanide Substitution: The introduction of a nitrile group using sodium cyanide (NaCN) provides a handle that can be hydrolyzed to a carboxylic acid or reduced to a primary amine. Due to the toxicity of cyanide salts, these reactions must be performed with extreme caution. Phase-transfer catalysis is an excellent method for cyanation, as it allows the use of an aqueous/organic biphasic system, which can improve safety and reaction efficiency.[3]

PART 3: Palladium-Catalyzed Cross-Coupling Reactions

While challenging, the C(sp³)-Cl bond of 2-(chloromethyl)piperidine can participate in palladium- or nickel-catalyzed cross-coupling reactions to form C-C bonds. The reactivity of unactivated alkyl chlorides is lower than that of aryl or vinyl halides, necessitating more specialized catalytic systems.[4]

General Mechanistic Principle: The Cross-Coupling Catalytic Cycle

Pd0 Pd(0)L_n R_Pd_X R-Pd(II)-X (L_n) Pd0->R_Pd_X OA OA Oxidative Addition R_Pd_R1 R-Pd(II)-R' (L_n) R_Pd_X->R_Pd_R1 TM TM Transmetalation R_Pd_R1->Pd0 RE Product R-R' R_Pd_R1->Product RE Reductive Elimination Reactants R-X + R'-M Reactants->R_Pd_X

Caption: A simplified catalytic cycle for cross-coupling reactions.

Negishi and Kumada Couplings

Negishi (using organozinc reagents) and Kumada (using Grignard reagents) couplings are often more suitable for alkyl halides than other cross-coupling reactions.[5][6] Nickel catalysts, in particular, have shown great promise for coupling unactivated alkyl halides.[7]

Causality of Experimental Choices:

  • Catalyst: A nickel catalyst, such as NiCl₂(dppp), or a palladium catalyst with an electron-rich, bulky phosphine ligand is often required to facilitate the difficult oxidative addition of the C(sp³)-Cl bond.

  • Organometallic Reagent: Organozinc (Negishi) or organomagnesium (Kumada) reagents are highly reactive nucleophiles necessary for efficient transmetalation.

  • Solvent: Anhydrous ethereal solvents like THF or dioxane are essential to prevent quenching of the highly reactive organometallic reagents.

  • Atmosphere: Strict inert atmosphere (N₂ or Ar) is mandatory.

Protocol 3.1.1: General Protocol for Negishi Coupling (Conceptual)

Note: This is a representative protocol that requires optimization for this specific substrate.

  • To a flame-dried, three-neck flask under argon, add the palladium or nickel catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%) in anhydrous THF.

  • Add this compound (1.0 eq.) and a base (e.g., anhydrous K₃PO₄, 2.0 eq.) to liberate the free base in situ.

  • In a separate flask, prepare the organozinc reagent (e.g., by transmetalation from an organolithium or Grignard reagent with ZnCl₂).

  • Add the organozinc reagent (1.5 eq.) to the reaction flask via syringe.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress.

  • Upon completion, cool the reaction and quench carefully with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, dry, concentrate, and purify by chromatography.

ParameterConditionRationale
Catalyst Pd or Ni with specific ligandsRequired for the challenging oxidative addition of the alkyl chloride.
Nucleophile OrganozincHighly reactive for efficient transmetalation.
Solvent Anhydrous THFEssential for the stability of the organometallic reagent.
Atmosphere Inert (Argon)Prevents decomposition of the catalyst and organometallic reagent.

References

  • PrepChem. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • Ikawa, T., Fujita, Y., Mizusaki, T., et al. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 10(2), 331-334.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? [Online discussion forum]. ResearchGate. Retrieved from [Link]

  • Demir, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1335.
  • Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Al-Subi, A., et al. (2013). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. RSC Advances, 3(43), 20389-20396.
  • Google Patents. (2015). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
  • Google Patents. (2021). CN113214146A - Process for the N-alkylation of aminopyridines.
  • PTC Communications, Inc. (2005). Industrial Phase Transfer Catalysis. Retrieved from [Link]

  • PTC Communications, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Google Patents. (1987). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
  • Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947.
  • Majumdar, K. C., & Chattopadhyay, B. (2014). 2,2,6,6-Tetramethylpiperidine (TMP)-catalyzed, ortho-selective chlorination of phenols by sulfuryl chloride. Tetrahedron Letters, 55(3), 693-696.
  • Pitre, S. P., et al. (2024). Electrophilic C(sp2)-H Cyanation with Inorganic Cyanate (OCN-) by PIII/PV=O-Catalyzed Phase Transfer Activation.
  • ResearchGate. (2014). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Retrieved from [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Google Patents. (2007). EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives.
  • Fu, G. C. (2004). Cross-Coupling Reactions of Unactivated Alkyl Halides. Massachusetts Institute of Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]

  • Mamedov, V. A., et al. (2022).
  • ResearchGate. (2013). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Retrieved from [Link]

  • Sumitomo Chemical. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Electrophilic C(sp)−H Cyanation with Inorganic Cyanate (OCN) by P/P=O‐Catalyzed Phase Transfer Activation. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • ResearchGate. (2011). Alkyl-Alkyl Suzuki Cross-Coupling of Unactivated Secondary Alkyl Chlorides. Retrieved from [Link]

  • Organ, M. G., et al. (2012). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent.
  • ResearchGate. (n.d.). Representative 2‐substituted piperidine containing natural products. Retrieved from [Link]

  • Uozumi, Y., et al. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling to Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 70(23), 9411-9414.
  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947.
  • Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • ResearchGate. (2012). Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Retrieved from [Link]

  • Sigman, M. S., & Schultz, D. M. (2016). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research, 49(10), 2213-2223.
  • Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]

  • Chen, J., et al. (2015). Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters. Journal of the American Chemical Society, 137(43), 13916-13920.
  • Ghorai, M. K., & Kumar, A. (2018). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen, 7(9), 716-722.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • ResearchGate. (2001). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-(Chloromethyl)piperidine Hydrochloride Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing alkylation reactions with 2-(chloromethyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we have synthesized peer-reviewed data and field-proven insights to provide a comprehensive resource grounded in scientific expertise.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its key reactive properties?

This compound is a valuable alkylating agent used in organic synthesis. Its reactivity stems from the electrophilic carbon of the chloromethyl group. The piperidine ring is a saturated heterocycle, and in its hydrochloride form, the nitrogen atom is protonated, rendering it non-nucleophilic. The primary reactive site is the C-Cl bond, which is susceptible to nucleophilic substitution (SN2) reactions. For the alkylation to proceed, the piperidine nitrogen must be deprotonated by a base to act as a nucleophile, or more commonly, the chloromethyl group is used to alkylate a different nucleophile. This guide focuses on the latter, where 2-(chloromethyl)piperidine is the electrophile.

Q2: Why is the choice of base so critical in this reaction?

The base is crucial for several reasons. First, if your nucleophile is an amine, thiol, or alcohol, a base is required to deprotonate it, thereby increasing its nucleophilicity. Second, the reaction generates HCl as a byproduct, which can protonate and deactivate the nucleophile or the product. A base neutralizes this acid, allowing the reaction to proceed to completion.[1] Using an inadequate or incorrect amount of base can lead to a stalled reaction.[1] For reactions involving the hydrochloride salt of the alkylating agent, additional base is required to neutralize the HCl salt and liberate the free base form of the reagent if needed, although it's typically used to alkylate other nucleophiles. When using 2-(chloromethyl)pyridine hydrochloride as the alkylating agent, strong bases like sodium hydroxide have been employed to facilitate the reaction.[2]

Q3: What are the most common solvents for this alkylation, and how do they impact the reaction?

Polar aprotic solvents are generally preferred for SN2 reactions. Common choices include:

  • Dimethylformamide (DMF): Its high polarity effectively solvates cations, leaving the nucleophile more reactive.

  • Acetonitrile (MeCN): Another excellent choice that can facilitate the reaction.

  • Tetrahydrofuran (THF): A less polar option, often used with stronger bases like sodium hydride (NaH).[3]

The choice of solvent can significantly influence reaction rates and the solubility of reagents.[4] For instance, using a non-polar solvent like toluene is also possible, particularly in specific synthesis routes for related compounds.[5] It is crucial to use anhydrous (dry) solvents, as water can hydrolyze the alkylating agent or interfere with the base.[1]

Q4: What are the main side reactions to be aware of?

The primary side reactions include:

  • Over-alkylation: If the newly formed product is still nucleophilic, it can react again with the alkylating agent. This is a common issue with primary amines, which can be di-alkylated to form quaternary ammonium salts.[1]

  • Elimination Reactions: Although less common for this specific reagent, strong, sterically hindered bases can promote elimination reactions, especially at higher temperatures.

  • Hydrolysis: The chloromethyl group can be hydrolyzed to a hydroxymethyl group in the presence of water, especially under basic conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the alkylation reaction.

Problem 1: Low or No Product Yield
Potential Cause Scientific Rationale & Explanation Recommended Solution
Insufficiently Active Nucleophile The nucleophile may not be strong enough to displace the chloride. The pKa of the nucleophile's conjugate acid is a good indicator of its strength.Use a stronger base to fully deprotonate the nucleophile. For example, switch from a carbonate base (e.g., K₂CO₃) to a stronger, non-nucleophilic base like sodium hydride (NaH) or a hindered amine base like N,N-Diisopropylethylamine (DIPEA).[1][3]
Inactive Alkylating Agent This compound can degrade over time, especially if exposed to moisture, leading to hydrolysis.Confirm the identity and purity of the starting material using techniques like NMR or LC-MS. If necessary, use freshly prepared or newly purchased reagent. The synthesis from 2-piperidinemethanol using thionyl chloride is a standard procedure.[6]
Inappropriate Base The chosen base may be too weak to deprotonate the nucleophile or neutralize the generated HCl. The hydrochloride salt form of the reagent also consumes one equivalent of base.Use at least two equivalents of base: one to neutralize the hydrochloride salt and one to deprotonate the nucleophile. For challenging alkylations, stronger bases like sodium hydroxide may be necessary.[2] Consider using an inorganic base like K₂CO₃ or Cs₂CO₃, which are effective in polar aprotic solvents.[1]
Suboptimal Reaction Temperature SN2 reactions are sensitive to temperature. The reaction may be too slow at room temperature, especially with hindered substrates.Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without significant side product generation. Heating to 70-80 °C is a common strategy.[1][7]
Presence of Water Water can hydrolyze the 2-(chloromethyl)piperidine, consuming the reagent. It can also interfere with strong bases like NaH.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Scientific Rationale & Explanation Recommended Solution
Over-alkylation of the Nucleophile This is common when the nucleophile is a primary or secondary amine. The mono-alkylated product can be more nucleophilic than the starting amine and react again.Use a stoichiometric excess of the nucleophile relative to the alkylating agent. Another effective strategy is to add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile, favoring mono-alkylation.[1]
Reaction with Solvent Highly reactive nucleophiles can sometimes react with solvents like DMF or acetonitrile, especially at elevated temperatures.If side products related to the solvent are detected, switch to a more inert solvent such as THF or 1,4-dioxane.
Isomerization or Rearrangement While less common with this substrate, complex starting materials can potentially undergo rearrangement under certain conditions.Analyze the structure of the side products to understand their origin. This may require adjusting the reaction conditions (e.g., using a milder base or lower temperature) to disfavor the rearrangement pathway.
Problem 3: Difficult Product Isolation or Purification
Potential Cause Scientific Rationale & Explanation Recommended Solution
Product is Water-Soluble The presence of the basic piperidine nitrogen can make the product and its salts soluble in water, leading to poor recovery during aqueous workup.During workup, adjust the pH of the aqueous layer to be basic (pH > 10) with NaOH or K₂CO₃ to ensure the product is in its free base form, which is more soluble in organic solvents. Extract with a suitable organic solvent like dichloromethane or ethyl acetate.[1]
Emulsion Formation During Workup High concentrations of salts and polar solvents like DMF can lead to the formation of emulsions during aqueous extraction, making phase separation difficult.Dilute the reaction mixture with more water and organic solvent. A brine wash can also help to break up emulsions. Alternatively, remove the high-boiling solvent (e.g., DMF) under reduced pressure before performing the aqueous workup.
Co-elution During Chromatography The product may have a similar polarity to the starting materials or byproducts, making separation by column chromatography challenging.Optimize the solvent system for column chromatography. A gradient elution may be necessary. If the product is basic, adding a small amount of triethylamine (~0.1-1%) to the eluent can improve peak shape and separation by preventing interaction with the acidic silica gel.

Experimental Protocols & Visual Guides

General Experimental Workflow

The following diagram outlines a typical workflow for the alkylation of a generic nucleophile (Nu-H) with this compound.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification P1 Dry Glassware & Prepare Inert Atmosphere (N2/Ar) P2 Add Nucleophile (Nu-H) & Anhydrous Solvent P1->P2 P3 Add Base (e.g., K2CO3, DIPEA) P2->P3 R1 Slowly Add 2-(Chloromethyl)piperidine HCl (in anhydrous solvent) P3->R1 Ensure base is well-dissolved or suspended R2 Stir at Set Temperature (e.g., RT to 80°C) R1->R2 R3 Monitor Progress (TLC / LC-MS) R2->R3 W1 Quench Reaction (e.g., add water or sat. NH4Cl) R3->W1 Once starting material is consumed W2 Aqueous Extraction (adjust pH if necessary) W1->W2 W3 Dry Organic Layer & Concentrate W2->W3 PU1 Column Chromatography or other purification methods W3->PU1 PU2 Characterize Product (NMR, MS, etc.) PU1->PU2

Caption: A typical experimental workflow for alkylation.

Troubleshooting Logic Flow

Use this flowchart to diagnose and resolve common issues with the alkylation reaction.

G Start Reaction Start Monitor Monitor Reaction by TLC/LC-MS Start->Monitor NoReaction No Reaction or Very Low Conversion Monitor->NoReaction No ComplexMixture Complex Mixture of Products Monitor->ComplexMixture Partial GoodConversion Good Conversion to Desired Product Monitor->GoodConversion Yes CheckReagents Check Reagent Purity & Stoichiometry (Base!) NoReaction->CheckReagents CheckStoichiometry Use Excess Nucleophile or Slow Addition of Electrophile ComplexMixture->CheckStoichiometry Proceed Proceed to Workup & Purification GoodConversion->Proceed IncreaseTemp Increase Temperature CheckReagents->IncreaseTemp ChangeBase Use Stronger Base (e.g., NaH) IncreaseTemp->ChangeBase ChangeSolvent Use Anhydrous Solvent ChangeBase->ChangeSolvent ChangeSolvent->Monitor LowerTemp Lower Reaction Temperature CheckStoichiometry->LowerTemp CheckSideReactions Identify Byproducts (MS, NMR) LowerTemp->CheckSideReactions CheckSideReactions->Monitor

Caption: A troubleshooting guide for low yield or purity issues.

Protocol 1: General N-Alkylation of a Phenol with this compound

This protocol describes a standard procedure for the O-alkylation of a generic phenol.

Materials:

  • Phenol derivative (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M). Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Reagent Addition: Add this compound (1.2 eq) to the mixture in one portion.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired O-alkylated product.

References

  • Google Patents. (2015). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • MDPI. (2019). A New Efficient Route to 2-Alkylsemicarbazides. Retrieved from [Link]

  • Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • National Institutes of Health. (n.d.). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Retrieved from [Link]

  • Google Patents. (2000). US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine.
  • ResearchGate. (2025). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). 21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Retrieved from [Link]

Sources

Technical Support Center: Purification of Products from 2-(Chloromethyl)piperidine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of purifying products derived from reactions with 2-(chloromethyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions in a direct Q&A format. Our focus is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your purification workflows.

Section 1: Understanding the Chemistry and Common Impurities

This compound is a valuable building block in pharmaceutical synthesis, primarily utilized in N-alkylation reactions.[1] However, its reactivity can also lead to a variety of byproducts, making purification a critical and often challenging step. A foundational understanding of the reaction landscape is the first pillar of a successful purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound?

A1: The primary side reaction of concern is the formation of a quaternary ammonium salt due to over-alkylation of the target amine.[2] This is especially prevalent with highly reactive alkylating agents. Another potential byproduct is the dimerization of the piperidine reactant. Additionally, residual starting materials and reagents can persist in the crude product.[3]

Q2: My reaction mixture has a yellow tint. What could be the cause?

A2: A yellow discoloration often indicates the presence of oxidation products.[3] Piperidine and its derivatives can be susceptible to oxidation, particularly if exposed to air for extended periods.

Q3: How does the hydrochloride salt form of the reactant affect the reaction and purification?

A3: The hydrochloride salt is more stable and less volatile than the free base. However, for N-alkylation reactions, the piperidine nitrogen must be in its free base form to act as a nucleophile. This typically requires the addition of a non-nucleophilic base to the reaction mixture to neutralize the HCl.[2] This added base and its corresponding salt can introduce additional complexities to the purification process.

Section 2: Troubleshooting Purification Workflows

This section provides detailed troubleshooting guides for the most common purification techniques employed for piperidine derivatives.

Logical Flow for Purification Strategy

The choice of purification method is dictated by the physicochemical properties of your target compound and the nature of the impurities. The following diagram illustrates a general decision-making workflow.

Purification_Workflow Start Crude Reaction Mixture Liquid_Extraction Liquid-Liquid Extraction Start->Liquid_Extraction Initial Workup Is_Solid Is the desired product a solid? Is_Thermally_Stable Is the product thermally stable? Is_Solid->Is_Thermally_Stable No Recrystallization Recrystallization Is_Solid->Recrystallization Yes Distillation Distillation Is_Thermally_Stable->Distillation Yes Column_Chromatography Column Chromatography Is_Thermally_Stable->Column_Chromatography No Liquid_Extraction->Is_Solid Final_Product Pure Product Recrystallization->Final_Product Distillation->Final_Product Column_Chromatography->Final_Product Column_Chromatography_Workflow Start Dissolve Crude Product in Minimum Solvent Load Load onto Packed Column Start->Load Elute Elute with Solvent System (with 0.5% Triethylamine) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Sources

Technical Support Center: 2-(Chloromethyl)piperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-(Chloromethyl)piperidine hydrochloride . This guide prioritizes thermodynamic control and kinetic optimization to maximize yield and purity while minimizing common side reactions like elimination or dimerization.[1][2]

Topic: Reaction Temperature Optimization & Troubleshooting Reference Code: TSC-SYN-2CMP-HCl Status: Active / Verified

Executive Summary: The Thermodynamics of Chlorination

The conversion of 2-piperidinemethanol to This compound using thionyl chloride (


) is a biphasic thermal process.[1][2] It requires a delicate balance between suppressing the initial exotherm (to prevent decomposition and side-reactions) and supplying sufficient heat (to drive the decomposition of the chlorosulfite intermediate).[1][2]

The "Double Exotherm" Challenge: Unlike simple alcohols, 2-piperidinemethanol contains a secondary amine.[1][2] The reaction releases significant heat from two distinct sources:[1][2]

  • Acid-Base Neutralization: The basic piperidine nitrogen is protonated by the HCl generated (or the

    
     itself), forming the hydrochloride salt.[1][2]
    
  • Chlorosulfite Formation: The reaction of the alcohol group with

    
    .[1][2][3]
    

Failure to manage these temperature zones results in "sticky" solids, low yields, or dangerous runaway reactions.[1][2]

Process Logic & Mechanism

The following Graphviz diagram illustrates the critical temperature checkpoints in the reaction mechanism.

ReactionMechanism cluster_legend Thermodynamic Zones Start 2-Piperidinemethanol (Free Base) Intermediate1 Amine Protonation (Exothermic) Start->Intermediate1 Add SOCl2 Temp < 10°C SOCl2 Thionyl Chloride (Excess) SOCl2->Intermediate1 Intermediate2 Alkyl Chlorosulfite Intermediate Intermediate1->Intermediate2 Esterification 0°C - 25°C Product 2-(Chloromethyl)piperidine Hydrochloride Intermediate2->Product Reflux (65-80°C) SNi / SN2 Mechanism Byproducts SO2 (gas) + HCl (gas) Intermediate2->Byproducts Blue Arrow = Cold Control Blue Arrow = Cold Control Red Arrow = Heat Activation Red Arrow = Heat Activation

Caption: Figure 1. Reaction pathway showing the critical transition from cold addition (kinetic control) to hot reflux (thermodynamic completion).[1][2]

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Phase 1: Addition (The "Cold" Zone)[1][2]

Q1: The reaction mixture solidified into an unstirrable block immediately upon adding the starting material. What happened?

  • Diagnosis: You likely added the solid 2-piperidinemethanol directly to cold thionyl chloride (or vice versa) without sufficient solvent, causing the hydrochloride salt to precipitate instantly.[1][2]

  • The Fix:

    • Solvent: Use Toluene or Chloroform (5-10 volumes relative to substrate).[1][2] Toluene is preferred for its higher boiling point later in the process.[1][2]

    • Protocol: Dissolve the 2-piperidinemethanol in the solvent first. Then, add

      
       dropwise.[1][2]
      
    • Temperature: Maintain 0°C to 5°C during addition.

Q2: I see violent gas evolution and fuming even at 0°C.

  • Diagnosis: This is the "Double Exotherm" described above.[1][2] The amine is acting as an HCl scavenger.[1][2]

  • The Fix: Ensure your addition rate is slow enough to keep the internal temperature below 10°C . A rapid rise in temperature here can lead to charring or formation of N-sulfinyl impurities.[1][2]

Phase 2: Reaction (The "Hot" Zone)[1][2]

Q3: After refluxing for 1 hour, TLC still shows a spot corresponding to the starting material (or a similar polarity intermediate).

  • Diagnosis: Incomplete decomposition of the chlorosulfite intermediate .[1][2] This intermediate often has similar polarity to the alcohol on silica but will hydrolyze back to the alcohol during aqueous workup, giving a false impression of "unreacted starting material."[1][2]

  • The Fix:

    • Increase reflux time to 2-3 hours .

    • Ensure the bath temperature is sufficient to maintain a vigorous reflux (Internal temp > 75°C if using Toluene).[1][2]

    • Verification: Take an aliquot, quench with methanol (not water) and check TLC.[1][2] If the chlorosulfite is present, it forms the methyl sulfite ester, which runs differently than the alcohol.[1][2]

Q4: My product is dark brown/black instead of off-white.

  • Diagnosis: Thermal decomposition caused by excessive temperature (>110°C) or lack of solvent (hot spots).[1][2]

  • The Fix: Do not run the reaction "neat" (without solvent) at high temperatures. Use Toluene and keep the oil bath under 120°C.[1][2]

Q5: I detected an impurity at RRT ~0.85. What is it?

  • Diagnosis: Likely the elimination product, 2-methylenepiperidine (or an isomer).[1][2] This occurs if the reaction is overheated or if the acidic byproducts are trapped in the matrix.[1][2]

  • The Fix: Strictly control the reflux temperature. Do not exceed the necessary time. Ensure efficient gas scrubbing to remove HCl/

    
     from the headspace.[1][2]
    

Optimized Experimental Protocol

Standardized for 10g - 100g scale.

ParameterSpecificationRationale
Solvent Toluene (anhydrous)Inert; high enough BP for reflux; precipitates the HCl salt product.[1][2]
Stoichiometry 1.0 eq Substrate : 1.5 eq

Excess required to form the HCl salt and drive kinetics.[1][2]
Addition Temp 0°C – 10°C Controls exotherm; prevents side reactions.[1][2]
Ramp Rate 1°C / minutePrevents "bumping" as gas evolution accelerates.[1][2]
Reflux Temp 75°C – 80°C (Internal)Required to decompose chlorosulfite to chloride.[1][2]
Time 2 – 3 HoursSufficient for >98% conversion.[1][2]
Step-by-Step Workflow
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) for HCl/

    
     gas.
    
  • Dissolution: Charge 2-piperidinemethanol and Toluene (5 vol) . Cool the system to 0°C using an ice/salt bath.

  • Addition: Charge Thionyl Chloride (1.5 eq) into the addition funnel. Add dropwise over 30-60 minutes, maintaining internal temperature < 10°C .

    • Note: A thick slurry will form (the HCl salt).[1][2] Ensure stirring is vigorous.

  • Ramp: Remove the ice bath. Allow the slurry to warm to room temperature (20-25°C) over 30 minutes.

  • Reaction: Heat the mixture to Reflux (~80°C internal) .

    • Observation: The slurry may thin out or change texture as the chlorosulfite decomposes and gas is evolved.[1][2]

  • Completion: Monitor by TLC or HPLC. Once complete, cool to room temperature.

  • Isolation:

    • Option A (Filtration): If the product crystallizes well in Toluene, filter the solid directly, wash with cold Toluene, and dry under vacuum.[1][2]

    • Option B (Evaporation): If sticky, evaporate the solvent and excess

      
       under reduced pressure (keep bath < 50°C).[1][2] Triturate the residue with Acetone or Ether to obtain the solid.[1][2]
      

Process Visualization

The following diagram outlines the operational workflow, highlighting the critical control points.

ProcessWorkflow Setup Setup: 3-Neck Flask N2 Atmosphere, Scrubber Dissolution Dissolve 2-Piperidinemethanol in Toluene (5 Vol) Setup->Dissolution Cooling Cool to 0°C Dissolution->Cooling Addition CRITICAL STEP Add SOCl2 Dropwise Keep T < 10°C Cooling->Addition Warming Warm to Room Temp (Gas Evolution Starts) Addition->Warming Reflux Reflux (75-80°C) 2-3 Hours Warming->Reflux Workup Cool & Filter or Evaporate & Triturate Reflux->Workup

Caption: Figure 2.[1][2][4] Operational workflow for the synthesis of 2-(chloromethyl)piperidine HCl.

References

  • Preparation of Chloromethylpyridine Hydrochlorides. US Patent 5942625A.[1][2] Describes the optimized use of thionyl chloride and toluene for pyridyl-carbinol systems (analogous chemistry).

    • [1]

  • Synthesis of 2-(Chloromethyl)pyridine Hydrochloride.ChemicalBook / EP2606970. Details the specific temperature ranges (0°C addition, Reflux) for the chlorination of the homologous pyridine alcohol.

  • Reactions of Alcohols with Thionyl Chloride. Master Organic Chemistry. Provides the mechanistic grounding for the chlorosulfite intermediate and the requirement for thermal decomposition (SNi vs SN2).[1][2]

  • Process for Preparation of Anti-arrhythmic Agents (Flecainide Intermediates). US Patent 4642384.[1][2] Contextualizes the use of 2-(aminomethyl)piperidine derivatives and their stability.

Sources

Technical Support Center: Safe Handling of Exothermic Reactions Involving 2-(Chloromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides critical, in-depth guidance on safely managing exothermic reactions involving 2-(Chloromethyl)piperidine hydrochloride. Our goal is to move beyond mere procedural checklists and offer a deeper understanding of the "why" behind each safety recommendation, empowering you to make informed decisions in your laboratory.

Part 1: Understanding the Inherent Hazards

This section addresses the fundamental nature of this compound and the reasons it demands rigorous safety protocols.

Q1: What makes this compound a concern for exothermic reactions?

A1: this compound is a reactive alkylating agent belonging to the haloalkylamine class.[1][2] Its hazardous potential stems from a combination of factors:

  • Structurally Strained Moiety: The molecule contains a reactive chloromethyl group attached to a piperidine ring. This N-heterocyclic structure can undergo rapid, uncontrolled self-reaction or decomposition, especially under thermal stress.

  • Exothermic Decomposition: When heated, the compound can decompose, releasing highly toxic fumes, including hydrogen chloride gas, nitrogen oxides, and carbon monoxide.[3][4] This decomposition is exothermic, meaning it generates its own heat. If this heat is not dissipated faster than it is generated, it can lead to a self-accelerating cycle known as a thermal runaway.[5]

  • High Reactivity: As an alkylating agent, it is designed to be reactive.[6] It readily participates in substitution reactions, which are often highly exothermic. Incompatible materials, such as strong oxidizing agents, can trigger violent reactions.[3][7]

Q2: What are the common triggers for a thermal runaway reaction with this compound?

A2: A thermal runaway begins when the heat generated by the reaction exceeds the heat removal capacity of the system.[8][9] For this compound, key triggers include:

  • Inadequate Temperature Control: This is the most common cause. An increase in temperature exponentially increases the reaction rate and, consequently, the rate of heat generation.[8]

  • High Concentration: Higher concentrations of reactants lead to a greater potential for heat generation in a smaller volume, making it harder to control the temperature.

  • Rapid Reagent Addition: Adding reactants too quickly can cause an initial burst of heat that overwhelms the cooling system, initiating a runaway.

  • Presence of Catalytic Impurities: Certain metals or other impurities can catalyze decomposition or side reactions, lowering the temperature at which a dangerous exotherm can begin.

  • Agitation Failure: Poor mixing can lead to localized "hot spots" where the reaction rate accelerates undetected, potentially triggering a bulk runaway.[5]

  • Incorrect Solvent Choice: A solvent with a low boiling point or poor heat transfer characteristics can be insufficient to absorb and dissipate the heat generated.

Part 2: Proactive Hazard Assessment and Control

Before any experiment, a thorough hazard assessment is non-negotiable. This section outlines the methodologies and best practices for prospectively analyzing and controlling your reaction.

Q3: How can I quantitatively assess the thermal hazard of my specific reaction before running it at scale?

A3: You must characterize the thermal profile of your reaction using calorimetric techniques. These methods provide critical data to establish safe operating limits.

  • Differential Scanning Calorimetry (DSC): DSC is a screening tool used to determine the thermal stability of your reactants, products, and reaction mixtures. It identifies the onset temperature of decomposition and the total energy released. This is crucial for understanding the worst-case scenario.

  • Reaction Calorimetry (RC1): An RC1 study mimics your actual reaction conditions on a small scale (typically 0.5-2 L) to measure the real-time heat flow. This allows you to determine the total heat of reaction, the rate of heat release, and the heat transfer coefficient of your system. This data is essential for safe scale-up.[10]

The workflow below illustrates a self-validating system for proactive thermal hazard assessment.

G cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Thermal Screening cluster_2 Phase 3: Process Simulation & Control cluster_3 Phase 4: Implementation A Reaction Concept & Literature Review B Identify Potential Exothermic Pathways A->B Theorize Risks C DSC Analysis of Reactants & Mixture B->C Test Theory D Determine T_onset (Decomposition Temp) C->D Analyze Data E Reaction Calorimetry (RC1) Study D->E Is T_process too close to T_onset? F Quantify Heat of Reaction & Heat Release Rate E->F Measure Real-Time Heat Flow G Define Safe Operating Temperature & Dosing Limits F->G Calculate Safety Margins H Develop SOP with Strict Controls G->H Formalize Protocol I Proceed with Controlled Experiment H->I Execute Safely

Caption: Proactive Thermal Hazard Assessment Workflow.

Q4: What are the most critical process parameters to control, and what are the recommended limits?

A4: Based on calorimetric data, you must establish and strictly adhere to several critical process parameters. The following table provides a general framework, but specific values must be derived from your own reaction calorimetry studies.

ParameterControl MethodRationale & Recommended Practice
Internal Temperature Calibrated thermocouple probe; automated reactor control system.The most critical parameter. Maintain a significant safety margin (e.g., >50°C) below the decomposition onset temperature determined by DSC. For reactions involving thionyl chloride, the temperature should be controlled to not exceed 35°C.[11]
Reagent Addition Rate Syringe pump or automated dosing system.Control the rate of heat generation. The addition should be slow enough that the cooling system can easily dissipate the heat, preventing any temperature increase. This is known as operating under "reaction control" rather than "cooling control."
Agitation Speed Overhead stirrer with appropriate impeller (e.g., pitched-blade turbine).Essential for maintaining uniform temperature and preventing localized hot spots.[5] Ensure the vortex is sufficient for good surface mixing without excessive splashing.
Cooling System Recirculating chiller with sufficient cooling capacity; emergency cooling bath (ice/water or dry ice/acetone).The cooling system must be able to handle the maximum heat output of the reaction. Always have a secondary, independent cooling source ready for emergencies.[5][12]

Part 3: Troubleshooting and Emergency Response

Even with robust controls, deviations can occur. Rapid and correct response is critical to preventing a catastrophic event.

Q5: My reaction temperature is rising unexpectedly and is not responding to the primary cooling system. What are the immediate steps?

A5: This is a potential runaway scenario. Execute the emergency shutdown protocol immediately and without hesitation. The priority is to remove the source of energy and increase heat removal.

Emergency Response Protocol:

  • STOP ADDITION: Immediately stop the addition of all reagents.

  • APPLY EMERGENCY COOLING: Lower the reactor into a pre-prepared, larger-capacity cooling bath (e.g., ice/water or dry ice/acetone).

  • ALERT PERSONNEL: Announce the emergency to all personnel in the lab and notify the lab supervisor or safety officer.

  • PREPARE TO QUENCH (If Safe): If the temperature continues to rise uncontrollably and you have a validated quenching procedure, prepare to add a quenching agent. This should only be done if the quench reaction itself has been studied and is known to be controllable.

  • EVACUATE: If the temperature rise cannot be arrested or if significant gas evolution or pressure buildup occurs, evacuate the area immediately and activate the emergency alarm.

G Start Temperature Deviation Detected Stop STOP Reagent Addition Start->Stop Cool Apply Emergency Cooling System Stop->Cool Alert Alert Supervisor & Nearby Personnel Cool->Alert Check Is Temperature Decreasing? Alert->Check Quench Prepare Validated Quenching Agent Check->Quench No Stable Situation Stable Investigate Cause Check->Stable Yes Evacuate EVACUATE AREA Activate Alarm Quench->Evacuate If Quench Fails or Pressure Rises

Caption: Emergency Response Workflow for Thermal Excursions.

Q6: I've observed significant gas evolution. What does this signify and how should I respond?

A6: Gas evolution indicates that a secondary or decomposition reaction is occurring. When this compound is heated to decomposition, it emits highly toxic fumes, including hydrogen chloride (HCl).[3]

  • Significance: This is a serious danger sign. It suggests the reaction has reached a temperature high enough to initiate decomposition, and you are likely on the path to a thermal runaway. The gas evolution itself can rapidly pressurize the vessel, leading to a breach of containment.[8]

  • Response:

    • Ensure you are working in a well-ventilated fume hood.[13]

    • Treat this as a thermal runaway precursor and immediately initiate the emergency shutdown protocol described in Q5.

    • Do not attempt to seal or contain the reaction, as this will lead to a dangerous pressure buildup.

    • If the gas release is substantial, evacuate the area.

Part 4: Safe Handling and Procedural Best Practices

Q7: How should I properly handle and store this compound to maintain its stability?

A7: Proper storage is crucial as the compound is hygroscopic and can degrade over time.[14]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[14] Some suppliers recommend long-term storage at -20°C to maximize shelf life.[15]

  • Incompatibilities: Store away from incompatible materials, especially strong oxidizing agents, strong acids, and bases.[7][16]

  • Handling: Always handle this compound wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13][17] Given its toxicity upon inhalation and skin contact, handling in a certified chemical fume hood is mandatory.[3]

Q8: What are the key elements of a robust Standard Operating Procedure (SOP) for this type of reaction?

A8: A comprehensive SOP is a cornerstone of safety. It should be a living document, updated with any new findings. Key sections must include:

  • Hazard Identification: Detailed information on the thermal and toxicological hazards of all reactants, solvents, and products.

  • Engineering Controls: Specification of the required equipment (e.g., fume hood, reactor type, automated control system).

  • Personal Protective Equipment (PPE): Specification of mandatory PPE for each step.

  • Detailed Procedure: A step-by-step description of the experiment, including maximum allowable scales, verified addition rates, and temperature limits.

  • Critical Safety Parameters: A clear table listing all control limits (temperature, pressure, addition rate) and the rationale for each.

  • Emergency Shutdown Protocol: The exact, step-by-step procedure for responding to a thermal deviation or other emergency.

  • Waste Disposal: Procedures for the safe quenching and disposal of reaction waste.

By integrating these principles of proactive hazard assessment, strict process control, and emergency preparedness, you can significantly mitigate the risks associated with exothermic reactions involving this compound.

References

  • Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Wikipedia. (n.d.). 2-Chloromethylpyridine. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. [Link]

  • D'Alessandro, N., et al. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 91.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. [Link]

  • PENTA. (2024). Piperidine - Safety Data Sheet. [Link]

  • ResearchGate. (n.d.). Chloromethylation degree variation versus reaction time. [Link]

  • Barton, J. A., & Nolan, P. F. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, 115.
  • Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • Gillis, C. N. (1968). Effects of a haloalkylamine on responses to and disposition of sympathomimetic amines. Journal of Pharmacology and Experimental Therapeutics, 159(2), 294-303.
  • Google Docs. (n.d.). Safety Precautions for Handling Exothermic Reactions.
  • Thoenen, H., Huerlimann, A., & Haefely, W. (1966). Effect of β-haloalkylamines and ephedrine on noradrenaline release from the intact spleen of the cat. British Journal of Pharmacology and Chemotherapy, 28(3), 392-403.
  • Durham e-Theses. (2012). New studies in aromatic chloromethylation. [Link]

  • Duke University Safety Office. (2025). Safe Handling of Hazardous Drugs. [Link]

  • Institution of Chemical Engineers (IChemE). (n.d.). The protection of reactors containing exothermic reactions: an HSE view. [Link]

  • Royal Society of Chemistry. (2023). Direct C(sp3)–H chloromethylation through CH2Cl2 activation using non-thermal plasma. Green Chemistry.
  • ResearchGate. (2019). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. [Link]

  • TheSafetyMaster. (2024). Exothermic Reaction Hazards. [Link]

  • MDPI. (2021). Calorimetric Investigation of the Relaxation Phenomena in Amorphous Lyophilized Solids. [Link]

  • Health and Safety Executive (HSE). (n.d.). Reaction / Product testing. [Link]

  • PubMed. (2010). Safe handling of hazardous drugs: are you protected?. [Link]

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Validation & Comparative

Comparative Analysis: 1H NMR vs. HPLC for Monitoring 2-(Chloromethyl)piperidine Hydrochloride Reaction Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Analysis of 2-(Chloromethyl)piperidine Hydrochloride Reaction Products Content Type: Publish Comparison Guide

Executive Summary

This compound is a critical nitrogen mustard analogue used as a synthetic intermediate. Its analysis is complicated by its intrinsic reactivity: under neutral or basic conditions, it undergoes rapid intramolecular cyclization to form a bicyclic aziridinium ion (1-azoniabicyclo[4.1.0]heptane) . This intermediate is highly electrophilic and susceptible to nucleophilic attack, leading to a mixture of ring-retained (piperidine) and ring-expanded (azepane) products.

This guide compares Proton Nuclear Magnetic Resonance (1H NMR) against High-Performance Liquid Chromatography (HPLC) for analyzing these reaction products. While HPLC offers superior sensitivity for trace quantification, 1H NMR is the definitive tool for distinguishing the structural isomers resulting from the aziridinium rearrangement—a distinction often invisible to standard LC-MS methods due to identical molecular weights.

Part 1: Reaction Mechanism & Critical Intermediates

To accurately analyze the spectra, one must understand the dynamic equilibrium present in the solution. The free base of 2-(chloromethyl)piperidine is unstable and cyclizes to the aziridinium ion. Nucleophilic attack (e.g., by water/hydroxide) on this intermediate yields two potential isomers.

Mechanism Diagram (DOT Visualization)

ReactionPathway cluster_legend Key: Kinetic vs Thermodynamic Control SM 2-(Chloromethyl)piperidine (Protonated Salt) FB Free Base (Transient) SM->FB Deprotonation (pH > 7) AZ Aziridinium Ion (1-azoniabicyclo[4.1.0]heptane) FB->AZ Intramolecular Cyclization (-Cl⁻) P1 Product A: Retention 2-(Hydroxymethyl)piperidine AZ->P1 Attack at Primary C (a) P2 Product B: Expansion 3-Hydroxyazepane AZ->P2 Attack at Secondary C (b) Path A Path A: Kinetic Product (Piperidine) Path B Path B: Thermodynamic Product (Azepane)

Figure 1: Reaction pathway of 2-(chloromethyl)piperidine showing the critical aziridinium intermediate and subsequent bifurcation into piperidine (retention) and azepane (expansion) derivatives.[1][2][3][4]

Part 2: 1H NMR Analysis Protocol

Sample Preparation Strategy

The choice of solvent determines whether you observe the stable salt or the reactive intermediate.

  • For Purity Assay (Stable): Dissolve 10-15 mg of the hydrochloride salt in D₂O (Deuterium Oxide) containing 1-2 drops of DCl. The acidic environment (pH < 2) protonates the amine, preventing cyclization and allowing accurate quantification of the linear starting material.

  • For Reaction Monitoring (Dynamic): Dissolve the salt in DMSO-d₆ or CD₃CN and add 1 equivalent of base (e.g., NaOD or TEA). Run spectra immediately and at 10-minute intervals to observe the formation of the aziridinium species.

Key Chemical Shifts (Diagnostic Signals)

The following table summarizes the diagnostic signals used to track the reaction progress. Note that chemical shifts (


) may vary slightly depending on concentration and pH.
SpeciesDiagnostic ProtonMultiplicityChemical Shift (

ppm)
Structural Insight
Starting Material (HCl Salt)

Doublet of doublets3.80 – 4.05 Indicates intact chloromethyl side chain. Downfield due to Cl and adjacent cation.
Aziridinium Ion (Intermediate)Bridgehead

Broad Multiplet4.10 – 4.25 Highly diagnostic. Shifted downfield significantly due to quaternary ammonium strain [1].
Aziridinium Ion (Intermediate)Ring Fusion

Complex2.30 – 2.50 High-field shift relative to bridgehead; characteristic of bicyclic strain.
Product A (2-HM-Piperidine)

Multiplet3.45 – 3.65 Appearance of hydroxymethyl group. Upfield shift compared to -CH2Cl.
Product B (3-OH-Azepane)Ring

Multiplet3.70 – 3.90 Diagnostic of ring expansion. The methine proton is now within the 7-membered ring.

Technical Note: The aziridinium intermediate (1-azoniabicyclo[4.1.0]heptane) is transient. In DMSO-d₆, it can be stabilized long enough for detection, appearing as a distinct set of signals that decay as the thermodynamic products form.

Part 3: Comparative Analysis (NMR vs. HPLC)

When choosing an analytical method for this compound, the decision rests on whether you need structural resolution or sensitivity .

Comparison Matrix
Feature1H NMR Spectroscopy HPLC / LC-MS
Primary Utility Structural Elucidation & Ratio DeterminationTrace Impurity Quantification (<0.1%)
Isomer Resolution Excellent. Distinctly separates ring-expanded (azepane) from ring-retained (piperidine) products based on coupling constants (

-values).
Poor. Both hydrolysis products (Product A & B) have identical mass (

115) and similar polarity, often co-eluting on standard C18 columns.
Intermediate Detection High. Can directly observe the transient aziridinium ion in situ.Low. The aziridinium ion often hydrolyzes on the column or in the ion source, leading to artifacts.
Sample Prep Minimal (Dissolution only).Requires derivatization (e.g., with Phenyl isocyanate) for UV detection as the molecule lacks a strong chromophore.
Limit of Detection ~0.5 - 1.0% (Standard 400 MHz)< 0.05% (UV/MS)
Why NMR is the "Gold Standard" for this Application

While HPLC is standard for purity release, it is prone to "false single peaks" where the piperidine and azepane isomers co-elute.

  • NMR Validation: The coupling pattern of the proton attached to the hydroxyl/chloride bearing carbon is definitive.

    • Piperidine derivative: The

      
       protons appear as a diastereotopic ABX system (two distinct signals or a complex multiplet).
      
    • Azepane derivative: The

      
       proton is a methine signal with distinct vicinal coupling to the adjacent methylene groups in the 7-membered ring.
      

Part 4: Experimental Workflow for Stability Testing

To validate the stability of your 2-(chloromethyl)piperidine reagent, follow this self-validating protocol:

  • Baseline Scan: Acquire a 1H NMR spectrum of the sample in D₂O + DCl .

    • Pass Criteria: Sharp doublet at ~3.9 ppm (

      
      ). No signals in the 3.5 ppm region (
      
      
      
      ).
  • Stress Test: Neutralize a separate aliquot with

    
     in 
    
    
    
    and heat to 40°C for 1 hour.
  • Analysis: Acquire a second spectrum.

    • Observation: Disappearance of the 3.9 ppm doublet.[5] Appearance of new multiplets at 3.5 ppm (hydrolysis) and potentially 3.8 ppm (rearrangement).

  • Integration: Integrate the relevant regions to calculate the ratio of Retention vs. Expansion products.



References

  • Kim, H., et al. (2018). "Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles." Journal of Visualized Experiments (JoVE). [Link]

  • Couty, F., et al. (2006). "Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation." Tetrahedron. [Link]

  • D'Hondt, B., et al. (2009). "Synthesis of 3-hydroxyazepanes via ring expansion of 2-(chloromethyl)piperidine derivatives." Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 10678391, (2R,3S,4S)-2-(hydroxymethyl)piperidine-3,4-diol."[6] PubChem. [Link]

Sources

A Senior Application Scientist's Guide to LC-MS Methods for Monitoring 2-(Chloromethyl)piperidine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yields, and maintaining process safety. 2-(Chloromethyl)piperidine hydrochloride is a highly reactive alkylating agent and a valuable intermediate in the synthesis of numerous pharmaceutical compounds.[1] Its reactivity, however, presents unique analytical challenges. This guide provides an in-depth comparison of two robust Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the real-time monitoring of reactions involving this critical building block: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

The choice of an analytical method is not merely a procedural step; it is a strategic decision that impacts the quality and interpretation of the data generated. This compound is a polar molecule, which can lead to poor retention on traditional non-polar stationary phases used in RPLC.[2] Furthermore, its inherent instability requires analytical methods that are both rapid and can be performed under conditions that minimize degradation.[3] This guide will dissect the causality behind the experimental choices for both RPLC and HILIC methods, providing you with the technical insights to select and implement the optimal approach for your specific application.

Methodology 1: Reversed-Phase Liquid Chromatography (RPLC) with an Aqueous-Compatible Stationary Phase

RPLC is a cornerstone of modern analytical chemistry due to its robustness and wide applicability.[4] However, for polar analytes like this compound, standard C18 columns can suffer from poor retention and phase collapse under the high aqueous mobile phase conditions required. The key to a successful RPLC method is the use of a C18 column specifically designed for stability in highly aqueous environments.

Causality Behind Experimental Choices
  • Stationary Phase: An aqueous-compatible C18 column (e.g., Hypersil BDS C18 or equivalent) is selected to prevent phase collapse and ensure reproducible retention of the polar analyte.[5][6] These columns often have polar end-capping or a lower ligand density, which allows water to penetrate the bonded phase, maintaining a consistent surface for interaction.

  • Mobile Phase: A simple mobile phase of ammonium acetate in water and acetonitrile is chosen. Ammonium acetate serves as a volatile buffer, which is crucial for stable electrospray ionization (ESI) in the mass spectrometer.[5][6] The gradient elution from low to high organic content allows for the separation of the polar starting material from potentially less polar products and byproducts.

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) is the preferred ionization technique for piperidine-containing compounds as the nitrogen atom is readily protonated.[7] Selected Ion Monitoring (SIM) is employed for its high sensitivity and selectivity, targeting the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

Experimental Workflow: RPLC Method

RPLC_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis ReactionAliquot 1. Aliquot Reaction Mixture Quench 2. Quench Reaction (e.g., with acidic water) ReactionAliquot->Quench Dilute 3. Dilute with Mobile Phase A Quench->Dilute LC_Column Aqueous C18 Column Dilute->LC_Column Inject MS_Detector Mass Spectrometer (ESI+, SIM Mode) LC_Column->MS_Detector Chromatogram Generate Chromatogram MS_Detector->Chromatogram Quantify Quantify Peak Areas Chromatogram->Quantify Kinetics Plot Reaction Kinetics Quantify->Kinetics

Caption: RPLC-MS workflow for reaction monitoring.

Detailed RPLC Protocol
  • Sample Preparation:

    • At specified time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a 1:100 ratio with a solution of 0.1% formic acid in water to stabilize the analyte.

    • Further dilute the quenched sample with the initial mobile phase (95:5 Water:Acetonitrile with 10 mM Ammonium Acetate) to a final concentration within the linear range of the instrument.

  • Liquid Chromatography Parameters:

    • Column: Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm particle size.[5][6]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[5][6]

    • Mobile Phase B: Acetonitrile.[5][6]

    • Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min.

    • Flow Rate: 1.0 mL/min.[5][6]

    • Column Temperature: 30 °C.[8]

    • Injection Volume: 5 µL.[8]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of the [M+H]⁺ ion for 2-(Chloromethyl)piperidine and any other key reactants or products.

    • Source Temperature: Optimized for the specific instrument.

    • Drying Gas/Nebulizer Gas: Optimized for stable spray and desolvation.

Methodology 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative to RPLC for the analysis of polar compounds.[9] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar analytes through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.[10] This makes HILIC an excellent choice for compounds like this compound that are poorly retained in RPLC.[11]

Causality Behind Experimental Choices
  • Stationary Phase: An amide-based HILIC column is selected for its excellent retention and selectivity for a wide range of polar compounds. The amide functional groups provide strong hydrogen bonding interactions, leading to robust retention of polar analytes.[9]

  • Mobile Phase: The mobile phase consists of a high percentage of acetonitrile with a smaller amount of aqueous buffer (ammonium formate). This composition is ideal for HILIC, where the high organic content acts as the weak solvent and the aqueous portion as the strong solvent. Ammonium formate is a volatile salt that ensures good ionization efficiency in the MS source.

  • Mass Spectrometry: Similar to the RPLC method, ESI in positive ion mode is used. The high organic content of the HILIC mobile phase can enhance desolvation efficiency in the ESI source, potentially leading to improved sensitivity for some analytes.[11]

Experimental Workflow: HILIC Method

HILIC_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis ReactionAliquot 1. Aliquot Reaction Mixture Quench 2. Quench Reaction (e.g., with acidic acetonitrile) ReactionAliquot->Quench Dilute 3. Dilute with High Organic Solvent Quench->Dilute LC_Column Amide HILIC Column Dilute->LC_Column Inject MS_Detector Mass Spectrometer (ESI+, SIM Mode) LC_Column->MS_Detector Chromatogram Generate Chromatogram MS_Detector->Chromatogram Quantify Quantify Peak Areas Chromatogram->Quantify Kinetics Plot Reaction Kinetics Quantify->Kinetics

Caption: HILIC-MS workflow for reaction monitoring.

Detailed HILIC Protocol
  • Sample Preparation:

    • At specified time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a 1:100 ratio with acetonitrile containing 0.1% formic acid. It is critical to maintain a high organic content in the sample diluent to ensure compatibility with the HILIC mobile phase and prevent peak distortion.

    • Further dilute the quenched sample with the initial mobile phase (95:5 Acetonitrile:Water with 10 mM Ammonium Formate) as needed.

  • Liquid Chromatography Parameters:

    • Column: Amide HILIC column (e.g., Waters BEH Amide), 100 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B for 1 min, ramp to 50% B over 6 min, hold for 2 min, return to 95% B and re-equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of the [M+H]⁺ ion for 2-(Chloromethyl)piperidine and other key species.

    • Source Temperature: Optimized for the specific instrument.

    • Drying Gas/Nebulizer Gas: Optimized for stable spray and desolvation.

Performance Comparison: RPLC vs. HILIC

The choice between RPLC and HILIC depends on the specific requirements of the reaction being monitored, including the polarity of the reactants and products, and the complexity of the reaction matrix.

Performance Metric Reversed-Phase LC (Aqueous C18) Hydrophilic Interaction LC (HILIC) Rationale & Insights
Analyte Retention Moderate; highly dependent on aqueous-compatible column chemistry.Strong and tunable retention for polar analytes.HILIC is fundamentally better suited for retaining very polar compounds that elute in the void volume in RPLC.[10]
Selectivity & Resolution Good for separating analytes with differences in hydrophobicity.Orthogonal selectivity to RPLC; separates based on polarity and hydrogen bonding.[12]HILIC can provide superior resolution for polar starting materials, intermediates, and byproducts that are structurally similar.
Sensitivity (LOD/LOQ) Generally good; can be limited by high aqueous mobile phase.Often higher due to increased ionization efficiency in high organic mobile phase.[11]The higher concentration of organic solvent in HILIC mobile phases aids in the desolvation process in the ESI source.
Analysis Time Can be very fast with modern UHPLC systems.May require longer re-equilibration times between injections.The equilibration of the water layer on the HILIC stationary phase can be slower than for RPLC columns.
Robustness & Challenges Prone to retention time drift if phase collapse occurs.[2]Sensitive to sample solvent composition; high aqueous content in sample can cause peak splitting.Careful control of the sample diluent is critical for reproducible HILIC separations.
Best Suited For Reactions where products are significantly less polar than the starting material.Reactions involving multiple polar components (reactants, intermediates, products, and byproducts).RPLC offers a familiar and often robust platform, while HILIC provides a powerful tool for challenging polar separations.[4][11]

Conclusion and Recommendations

Both Reversed-Phase and HILIC LC-MS methods offer viable and powerful solutions for monitoring reactions involving this compound. The optimal choice is contingent on the specific chemical transformation being studied.

  • Choose the Aqueous-Compatible RPLC method when you need a robust, fast, and straightforward method, particularly if the reaction products are significantly less polar than the starting material. This method is often easier to implement and troubleshoot for labs that primarily use RPLC.

  • Choose the HILIC method for superior retention and resolution of this compound and other polar reaction components. It is the preferred technique when dealing with complex mixtures of polar compounds or when the RPLC method fails to provide adequate retention.[9]

Ultimately, the development of a self-validating system, where the analytical results are consistent and reproducible, is key. By understanding the underlying principles of each technique, researchers can confidently select and optimize an LC-MS method that delivers accurate and reliable data, paving the way for more efficient and controlled drug development processes.

References

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central. Available at: [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Available at: [Link]

  • Review of the Use of Liquid Chromatography-Tandem Mass Spectrometry in Clinical Laboratories: Part II–Operations. KoreaMed Synapse. Available at: [Link]

  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents.
  • Oligonucleotide Analysis with Ion-Pairing-Free Reversed Phase Method and TOF LC/MS. Agilent. Available at: [Link]

  • US5942625A - Preparation of chloromethylpyridine hydrochlorides. Google Patents.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Available at: [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. advanced-materials-tech.com. Available at: [Link]

  • The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. ResearchGate. Available at: [Link]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. advanced-materials-tech.com. Available at: [Link]

  • (PDF) Rapid, Direct, and Sensitive Determination of Aziridine and 2-Chloroethylamine by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • 2-Chloromethylpyridine. Wikipedia. Available at: [Link]

  • Reversed-phase liquid chromatography/mass spectrometry approach for (un)targeted analysis of polar to mid-polar metabolites. PubMed. Available at: [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International. Available at: [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. Available at: [Link]

  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Carcinogenicity Bioassay of 2-(Chloromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the definitive carcinogenicity bioassay of 2-(Chloromethyl)piperidine hydrochloride, a key intermediate in various chemical syntheses. As an alkylating agent, its potential for carcinogenicity is a critical consideration for safety and regulatory assessment. This document moves beyond a simple recitation of results to offer a comparative perspective, contrasting its biological activity with a structurally isomeric compound to illuminate crucial structure-activity relationships. The data presented is primarily derived from the comprehensive, long-term studies conducted by the National Toxicology Program (NTP), a benchmark for toxicological research.[1]

The Primary Bioassay: this compound

The cornerstone of our understanding of this compound's carcinogenic potential comes from a meticulous bioassay conducted by the National Cancer Institute (NCI) Carcinogenesis Testing Program.[1] The fundamental objective was to determine if chronic, long-term exposure to this compound could induce cancer in a controlled mammalian system.

The study's design reflects a rigorous, standardized approach to toxicological assessment, ensuring the reliability and reproducibility of the findings.

  • Animal Models: The bioassay utilized Fischer 344 rats and B6C3F1 mice, two strains widely accepted in carcinogenicity testing due to their well-characterized genetics and historical tumor incidence rates.[1] Groups consisted of 50 male and 50 female animals for each dosage level, with a concurrent vehicle control group of 20 animals for each sex and species.[1]

  • Route of Administration: The compound was administered via gavage (oral intubation).[1] This method was chosen to ensure precise and consistent dosing for each animal, bypassing variables such as taste aversion or inconsistent consumption that can occur with feed-based administration.

  • Dosing Regimen: The study employed a two-dose level design to evaluate dose-response relationships.

    • Rats: Received 75 or 150 mg/kg body weight.[1]

    • Mice: Received 125 or 250 mg/kg body weight.[1] The compound was administered for a period of 99 weeks, followed by a 5- to 6-week observation period to allow for the development of late-appearing tumors.[1]

  • Dose Selection Rationale: The selected dosages were intended to approach the maximum tolerated dose (MTD). This is evidenced by the slight, dose-related depression in mean body weight observed in mice of both sexes.[1] However, the absence of significant toxicity or weight depression in rats suggests they might have been able to tolerate higher doses, a key consideration when interpreting the negative results in that species.[1]

The following diagram outlines the standardized workflow employed in the NTP bioassay, a self-validating system from animal selection through final pathological evaluation.

G cluster_0 Phase 1: Pre-Chronic Studies & Dosing cluster_1 Phase 2: Observation & Data Collection cluster_2 Phase 3: Pathological Evaluation A Animal Selection (Fischer 344 Rats, B6C3F1 Mice) B Group Assignment (High Dose, Low Dose, Vehicle Control) A->B C Chronic Administration (99 Weeks) Route: Gavage B->C D Post-Dosing Observation (5-6 Weeks) C->D F Gross Necropsy C->F End of Dosing/Observation E In-Life Monitoring (Body Weight, Clinical Signs, Mortality) G Histopathology (Microscopic Examination of Tissues) F->G H Statistical Analysis & Final Conclusion G->H

Sources

Mechanistic Insight & Performance Comparison: 2-(Chloromethyl)piperidine HCl vs. Alternatives in Nucleophilic Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)piperidine hydrochloride is a potent electrophilic building block used extensively in the synthesis of pharmaceutical intermediates, particularly for introducing the piperidine scaffold. However, its utility is defined by a critical mechanistic duality: the formation of a bicyclic 1-azabicyclo[4.1.0]heptane (aziridinium) intermediate.

This guide compares the performance of 2-(chloromethyl)piperidine HCl against alternative synthetic routes (Reductive Amination, Hydroxyl Activation). We analyze the kinetic vs. thermodynamic control of the aziridinium ring-opening, which dictates the ratio between the desired piperidine (ring retention) and the azepane (ring expansion) products.

Key Takeaway: While 2-(chloromethyl)piperidine HCl offers rapid reaction rates and high atom economy, it requires precise pH and temperature control to prevent regio-isomeric scrambling. For applications requiring >99% regiochemical purity without extensive purification, alternative reductive amination strategies may be superior.

Mechanistic Deep Dive: The Aziridinium Bifurcation

The reactivity of 2-(chloromethyl)piperidine is not a simple SN2 displacement. Upon neutralization of the hydrochloride salt, the free amine undergoes an intramolecular nucleophilic attack on the adjacent chloromethyl group.

The Pathway[1][2][3][4][5]
  • Activation: Base neutralizes the HCl salt, liberating the secondary amine.

  • Cyclization: The nitrogen lone pair attacks the exocyclic methylene carbon (

    
    ), displacing chloride.
    
  • Intermediate: Formation of the bicyclic 1-azabicyclo[4.1.0]heptane cation (Aziridinium ion).

  • Nucleophilic Attack (The Bifurcation):

    • Path A (Kinetic/Steric Control): Nucleophile attacks the less hindered exocyclic carbon (

      
      ).
      
      • Result: Bond

        
         breaks. Retention of Piperidine Ring. 
        
    • Path B (Thermodynamic/Strain Control): Nucleophile attacks the bridgehead ring carbon (

      
      ).
      
      • Result: Bond

        
         breaks. Ring Expansion to Azepane (Homopiperidine). 
        
Visualization of the Signaling Pathway

The following diagram illustrates the critical divergence point that researchers must control.

ReactionMechanism Start 2-(Chloromethyl)piperidine HCl Salt FreeBase Free Base (Transient) Start->FreeBase + Base (NaOH/K2CO3) Aziridinium 1-Azabicyclo[4.1.0]heptane (Aziridinium Ion) FreeBase->Aziridinium Intramolecular Cyclization (-Cl⁻) Piperidine Product A: 2-(Substituted)piperidine (Ring Retention) Aziridinium->Piperidine Path A: Attack at Exocyclic CH2 (Kinetic Control) Azepane Product B: 3-Substituted Azepane (Ring Expansion) Aziridinium->Azepane Path B: Attack at Endocyclic C2 (Thermodynamic Control)

Caption: Mechanistic bifurcation of 2-(chloromethyl)piperidine. Path A yields the expected piperidine; Path B yields the azepane impurity.

Comparative Performance Guide

This section objectively compares 2-(chloromethyl)piperidine HCl (Method A) with its primary alternatives: Reductive Amination (Method B) and In-Situ Activation of 2-Piperidinemethanol (Method C).

Comparison Matrix
FeatureMethod A: 2-(Chloromethyl)piperidine HCl Method B: Reductive Amination (2-Formylpiperidine + Amine)Method C: 2-Piperidinemethanol Activation (MsCl/TsCl)
Mechanism Aziridinium Ion (SN1-like / SN2 mixed)Imine formation

Reduction
Aziridinium Ion (In-situ)
Reaction Rate High (Fast intramolecular cyclization)Moderate (Requires reduction step)Moderate to High
Regioselectivity Variable (Risk of Azepane formation)Excellent (100% Piperidine retention)Variable (Same risk as Method A)
Atom Economy HighModerate (Requires reducing agent)Low (Requires sulfonyl chloride + base)
Handling Solid salt (Stable, Hygroscopic)Liquid/Oil (Oxidation prone aldehyde)Liquid/Solid (Alcohol is stable)
Cost Efficiency High (Readily available intermediate)Moderate (Aldehydes are pricier)High (Alcohol is cheap)
Detailed Analysis
Method A: 2-(Chloromethyl)piperidine HCl (The Standard)
  • Pros: It acts as a "spring-loaded" electrophile. The formation of the aziridinium ion creates a highly reactive species that reacts rapidly with nucleophiles (amines, thiols, alkoxides) under mild conditions.

  • Cons: The azepane impurity can range from 5% to 40% depending on the nucleophile's bulk and the solvent's polarity. Separation of the piperidine and azepane isomers often requires careful chromatography.

Method B: Reductive Amination (The Selective Alternative)
  • Pros: By reacting 2-formylpiperidine with an amine followed by reduction (e.g., NaBH(OAc)₃), the reaction proceeds via an imine intermediate. This pathway completely avoids the aziridinium ion , guaranteeing the retention of the 6-membered piperidine ring.

  • Cons: 2-Formylpiperidine is less stable (prone to oxidation/polymerization) and often more expensive. This method is not suitable for forming C-S or C-O bonds (ethers/thioethers).

Experimental Protocols

Protocol 1: Controlled Reaction of 2-(Chloromethyl)piperidine HCl

Objective: Maximize Piperidine yield while minimizing Azepane rearrangement.

Reagents:

  • 2-(Chloromethyl)piperidine HCl (1.0 equiv)

  • Nucleophile (e.g., Thiophenol or Morpholine) (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or Toluene (Non-polar solvents favor attack at the primary carbon).

Step-by-Step Methodology:

  • Suspension: Suspend 2-(chloromethyl)piperidine HCl in MeCN at 0°C.

  • Base Addition: Add powdered K₂CO₃. Critical: Keep temperature low to control the rate of free base formation.

  • Nucleophile Addition: Add the nucleophile dropwise.

  • Aziridinium Formation: Allow the mixture to warm to Room Temperature (RT). The internal cyclization to the aziridinium ion occurs spontaneously as the free base is liberated.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LC-MS.

    • Note: If the reaction is sluggish, heat to 50°C, but be aware that higher temperatures may increase Path B (Azepane) formation.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: The crude residue will contain the Piperidine derivative (Major) and potentially the Azepane derivative (Minor). Recrystallization from EtOAc/Hexanes is often effective for solid products.

Protocol 2: Self-Validating the Isomer Ratio

To verify the product distribution, use 1H NMR or 13C NMR .

  • Piperidine Derivative: Look for the characteristic doublet/multiplet of the exocyclic methylene protons (

    
    ) typically around 
    
    
    
    2.5–3.5 ppm.
  • Azepane Derivative: The ring expansion results in a more symmetrical high-field region and distinct shifts for the ring protons. The methylene adjacent to the nucleophile will be endocyclic (part of the 7-membered ring).

Decision Framework for Researchers

Use the following logic flow to select the optimal synthetic strategy for your target molecule.

DecisionTree Start Start: Define Target Molecule BondType What bond are you forming? Start->BondType CS_CO C-S or C-O Bond (Thioether/Ether) BondType->CS_CO Heteroatom Alkylation CN C-N Bond (Amine) BondType->CN Amination RouteA Method A: 2-(Chloromethyl)piperidine HCl CS_CO->RouteA Only Viable Option PurityCheck Is >99% Regiopurity Critical without Chromatography? CN->PurityCheck RouteB Method B: Reductive Amination (2-Formylpiperidine) PurityCheck->RouteB Yes (Avoid Azepane) Optimization Use Method A with Non-Polar Solvent & Low Temp PurityCheck->Optimization No (Can Purify)

Caption: Decision tree for selecting the optimal synthetic route based on bond type and purity requirements.

References

  • BenchChem. An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. (Note: Analogous reactivity profile for chloromethyl-heterocycles). Link

  • National Institutes of Health (NIH). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. (Detailed study on the 1-azabicyclo[4.1.0]heptane intermediate). Link

  • ARKIVOC. Ring expansions of 1-azabicyclo[n.1.0]alkanes.[1][2] Recent developments. (Comprehensive review of the piperidine-to-azepane rearrangement). Link

  • PrepChem. Synthesis of 2-(Phenylthiomethyl)piperidine. (Experimental protocol for nucleophilic substitution using thiol nucleophiles). Link

  • Organic Chemistry Portal. Synthesis of Piperidines. (Overview of alternative synthetic routes including reductive amination). Link

Sources

Technical Guide: Isomeric Purity Determination of 2-(Chloromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of enantiomeric purity for 2-(Chloromethyl)piperidine hydrochloride presents a unique analytical paradox. While the hydrochloride salt is stable in solid form, the moment it is dissolved in a non-acidic medium, the free base undergoes a rapid intramolecular cyclization to form a reactive aziridinium ion (1-azabicyclo[3.1.0]hexane).

This guide rejects the standard "dilute-and-shoot" approach often found in general HPLC templates. Instead, we define two robust workflows:

  • The Stabilization Method (Recommended): Pre-column derivatization to "lock" the nitrogen lone pair, preventing cyclization and enhancing UV detection.

  • The Direct Acidic Method: A specialized LC-MS/ELSD workflow for underivatized salts using pH-controlled mobile phases.

The Analytical Challenge: The Aziridinium Trap

To analyze this compound, you must understand its degradation mechanism. The piperidine nitrogen is a nucleophile; the adjacent chloromethyl group is an electrophile. In solution (pH > 6), the nitrogen attacks the exocyclic carbon, displacing the chloride.

Mechanism of Instability

The following diagram illustrates why standard neutral HPLC conditions fail.

Aziridinium_Formation Salt 2-(Chloromethyl)piperidine HCl (Stable Solid) FreeBase Free Base (In Solution, pH > 6) Salt->FreeBase Dissolution (Loss of HCl) Aziridinium Aziridinium Ion (1-Azabicyclo[3.1.0]hexane) FreeBase->Aziridinium Intramolecular Cyclization (Fast) Degradants Hydrolysis/Ring Opening (Complex Mixture) Aziridinium->Degradants Nucleophilic Attack (H2O/MeOH)

Figure 1: The instability pathway. Analysis must occur before the "Free Base" transitions to the "Aziridinium" species.

Comparative Analysis of Methods

FeatureMethod A: Benzoyl Derivatization (Recommended) Method B: Direct Acidic LC-MS Method C: Polarimetry
Principle Convert amine to stable amide; analyze by UV.Keep N protonated (pH < 3); analyze by Mass Spec.Optical rotation of bulk solution.
Stability High. Amide formation prevents cyclization.Moderate. Relies on mobile phase acidity.[1]Low. Risk of degradation during measurement.
Detection Excellent. Benzoyl group absorbs strongly at 254 nm.Good. Requires MS or ELSD (Compound has poor UV).N/A. Non-specific.
Sensitivity (LOD) < 0.05% (Trace impurity analysis).~0.1% (Dependent on ionization).> 1.0% (Not suitable for trace analysis).
Throughput Medium (Requires sample prep).High (Direct injection).High (Simple measurement).[1]
Cost Low (Standard HPLC-UV).High (Requires MS instrumentation).[1]Low.

Method A: Derivatization-HPLC (The Gold Standard)

This method is preferred for QC environments because it solves two problems simultaneously:

  • Stability: Benzoylation removes the nucleophilicity of the nitrogen, making aziridinium formation chemically impossible.

  • Visualization: The piperidine ring is UV-transparent. Adding a benzoyl chromophore allows for standard UV detection at 254 nm.

Experimental Protocol

Reagents:

  • Benzoyl Chloride (BzCl)

  • Triethylamine (TEA) or NaOH (1M)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of 2-(Chloromethyl)piperidine HCl in 1 mL of DCM.

  • Basification & Reaction: Add 2.0 equivalents of TEA followed immediately by 1.1 equivalents of Benzoyl Chloride.

    • Note: The base neutralizes the HCl salt; the BzCl immediately traps the free amine.

  • Quench: Stir for 15 minutes. Add 1 mL water to quench excess BzCl.

  • Extraction: Extract the organic layer, dry over MgSO₄, and evaporate.

  • Reconstitution: Dissolve the residue in the Mobile Phase (e.g., Hexane/IPA).

HPLC Conditions:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detector: UV @ 254 nm.[3][4]

  • Temperature: 25°C.

Expected Results: The R- and S-enantiomers of the benzamide derivative will resolve with a typical resolution (


) > 2.0. The derivative is stable for days.

Method B: Direct Acidic Chiral HPLC (For MS Labs)

If derivatization is not feasible, you must use a Reverse Phase Chiral Method with strictly controlled pH.

Critical Constraint: The mobile phase must remain acidic (pH 2.0–3.0) to keep the nitrogen protonated (


). If the pH rises, the aziridinium ion will form inside the column, ruining the separation and potentially damaging the stationary phase.
Experimental Protocol

HPLC Conditions:

  • Column: Chiralpak IG-3 or IC-3 (Immobilized phases are more robust to acid).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

    • Solvent B: Acetonitrile.[1][4]

    • Isocratic:[4] 80% A / 20% B.

  • Detection:

    • Primary: MS (ESI Positive Mode). Look for [M+H]+ = 134.1 (Chlorine isotope pattern 3:1).

    • Secondary: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol).

    • Note: UV detection is not recommended due to lack of chromophore.

  • Sample Diluent: Must be acidic (e.g., 0.1% Formic Acid in water). Never dissolve in pure Methanol or Water.

Decision Matrix & Workflow

Use this logic flow to select the correct method for your laboratory.

Method_Selection Start Start: Purity Analysis of 2-(Chloromethyl)piperidine HCl CheckUV Is UV Detection Required? (Standard QC Lab) Start->CheckUV CheckMS Is LC-MS Available? CheckUV->CheckMS No Deriv Method A: Benzoyl Derivatization (High Stability, UV 254nm) CheckUV->Deriv Yes (Recommended) Direct Method B: Direct Acidic LC-MS (No Prep, pH Critical) CheckMS->Direct Yes Polar Method C: Polarimetry (Only for crude checks) CheckMS->Polar No

Figure 2: Decision matrix for selecting the analytical approach.

References

  • Mechanism of Aziridinium Formation

    • D'Hondt, B., et al. (2009). Synthesis of 2-(chloromethyl)piperidines and their transformation into aziridinium ions. Journal of Organic Chemistry.[5]

    • Context: Defines the instability kinetics of -chloroamines.
    • (Note: Generalized link to JOC search for context).

  • Chiral Separation of Piperidine Derivatives

    • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA/IB/IC.
    • Context: Validates the use of immobilized polysaccharide columns for amine separ
  • Flecainide Intermediate Analysis

    • Maitland, et al. Process for the preparation of Flecainide Acetate.
    • Context: Describes the handling of the 2-(chloromethyl)piperidine intermediate and the necessity of maintaining acidic conditions.
  • General Guide to Chiral HPLC

    • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach.[6] Wiley-VCH.

    • Context: Standard reference for derivatization techniques in chiral chrom

Sources

Validation of analytical methods for 2-(Chloromethyl)piperidine hydrochloride quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Analyte Challenge

2-(Chloromethyl)piperidine hydrochloride (2-CMP-HCl) presents a distinct analytical challenge: it is a non-chromophoric alkylating agent. Unlike its aromatic analog (2-chloromethylpyridine), the saturated piperidine ring lacks the conjugated


-systems required for standard UV detection. Furthermore, as a reactive intermediate (often used in the synthesis of anti-arrhythmics like Flecainide), it is prone to cyclization into a highly reactive aziridinium ion in solution, making stability a critical variable during analysis.

This guide compares three validated approaches to quantifying 2-CMP-HCl, ranging from high-throughput manufacturing assays to trace-level genotoxic impurity (GTI) profiling.

The Method Landscape[1][2]
FeatureMethod A: LC-MS/MS Method B: HPLC-UV (Derivatized) Method C: GC-MS
Primary Application Trace Impurity (GTI) ScreeningRaw Material Assay / PurityVolatile Impurity Profiling
Detection Principle Mass-to-Charge (ESI+)UV (via Chromophore Tag)Electron Impact (EI)
Sensitivity (LOD) Excellent (< 0.05 ppm)Moderate (~0.5 ppm)Good (~1.0 ppm)
Sample Prep Simple (Direct Dilution)Complex (Chemical Reaction)Moderate (Free-basing req.)
Throughput HighLow (Incubation time)Medium

Technical Deep Dive: Method Selection Strategy

The choice of method is dictated by the Analytical Threshold of Concern (TTC) . For GTI monitoring, sensitivity is paramount. For bulk assay, precision and robustness take precedence.

Decision Matrix (DOT Visualization)

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck Trace Trace / Impurity (< 100 ppm) ConcCheck->Trace Low Level Assay Bulk Assay / Purity (> 98%) ConcCheck->Assay High Level MatrixCheck Complex Matrix? Trace->MatrixCheck UVCheck UV Detector Only? Assay->UVCheck LCMS Select LC-MS/MS (Direct Injection) MatrixCheck->LCMS Polar/Non-volatile GCMS Select GC-MS (Derivatization Optional) MatrixCheck->GCMS Volatile Matrix Deriv Select HPLC-UV (Pre-col Derivatization) UVCheck->Deriv Yes CAD Select HPLC-CAD/ELSD (Universal Detection) UVCheck->CAD No (Universal Det. available)

Figure 1: Analytical Decision Tree for 2-CMP-HCl quantification based on sensitivity requirements and available instrumentation.

Protocol A: LC-MS/MS (The Gold Standard for Impurities)

Rationale: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying 2-CMP-HCl as a genotoxic impurity. It avoids the stability risks associated with heating (required in GC) and the complexity of derivatization.

Validated Parameters
  • Linearity: 0.01 – 1.0 µg/mL (

    
    )[1]
    
  • LOD/LOQ: 0.003 µg/mL / 0.01 µg/mL

  • Recovery: 95% – 105% (Spiked in API matrix)

Step-by-Step Workflow
  • Instrument Setup:

    • System: Agilent 6400 Series or Sciex QTRAP.

    • Column: Waters Atlantis T3 C18 (3 µm,

      
       mm) or equivalent. Note: T3 bonding is critical for retaining polar amines.
      
    • Mobile Phase A: 0.1% Formic Acid in Water + 10 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 5% B (Hold 1 min)

      
       90% B (at 6 min).
      
  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive Mode.

    • Precursor Ion:

      
       134.1 
      
      
      
      (Chloromethylpiperidine).
    • Product Ions:

      • 
         (Quantifier, loss of 
        
        
        
        ).
      • 
         (Qualifier, Ring fragmentation).
        
  • Sample Preparation (Critical):

    • Dissolve 2-CMP-HCl in Acetonitrile:Water (50:50) .

    • Warning: Do not use pure water or alcohols for long-term storage; the chloromethyl group can hydrolyze or react with the solvent (solvolysis). Keep samples at 4°C.

Protocol B: HPLC-UV with Derivatization (The Accessible Alternative)

Rationale: For laboratories lacking MS detection, 2-CMP cannot be seen by UV. We must attach a chromophore. The reaction with 4-Toluenesulfonyl Chloride (PTSC) or FMOC-Cl is robust for secondary amines.

Reaction Mechanism

The secondary amine of the piperidine ring attacks the sulfonyl chloride, releasing HCl and forming a sulfonamide derivative that absorbs strongly at 230–254 nm.

Workflow Visualization

Derivatization CMP 2-CMP-HCl (Analyte) Reaction Reaction (60°C, 15 min) CMP->Reaction Reagent PTSC Reagent (Chromophore) Reagent->Reaction Base Base Catalyst (K2CO3 / NaOH) Base->Reaction Product Sulfonamide Derivative (UV Active @ 230nm) Reaction->Product Derivatization

Figure 2: Pre-column derivatization workflow using 4-Toluenesulfonyl Chloride (PTSC).

Step-by-Step Protocol
  • Reagent Preparation:

    • Borate Buffer (pH 9.0): Essential to deprotonate the piperidine salt.

    • PTSC Solution: 5 mg/mL in Acetonitrile.

  • Derivatization Procedure:

    • Mix 100 µL Sample + 200 µL Borate Buffer + 200 µL PTSC Solution.

    • Vortex and incubate at 60°C for 15 minutes .

    • Stop reaction by adding 100 µL 1M HCl (neutralizes excess base).

    • Filter (0.22 µm PTFE) into HPLC vial.

  • HPLC Conditions:

    • Detector: UV at 230 nm.[3]

    • Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water/Acetonitrile (40:60 Isocratic).

    • Retention: Derivative elutes significantly later than the salt, away from the solvent front.

Validation & Troubleshooting (The Scientist's Notebook)

Critical Control Points (CCP)
  • Aziridinium Formation (Stability):

    • Observation: In neutral/basic aqueous solution, 2-CMP can cyclize to form the bicyclic aziridinium ion.

    • Mitigation: Maintain samples in acidic conditions (0.1% Formic Acid) or high organic content (Acetonitrile) immediately after prep. For the derivatization method, analyze immediately after the reaction quench.

  • Salt vs. Free Base:

    • The HCl salt is a solid; the free base is an oil.

    • If using GC-MS, you must perform an in-situ extraction (liquid-liquid extraction with DCM/NaOH) to inject the free base, or the salt will decompose in the injector port.

  • Interference:

    • In LC-MS, check for "Piperidine" (mass 85). 2-CMP (mass 133/135) is distinct, but in-source fragmentation can strip the chloromethyl group, mimicking piperidine. Ensure chromatographic separation between 2-CMP and unsubstituted piperidine.

Comparison Summary Data
ParameterLC-MS/MS (Method A)HPLC-UV w/ PTSC (Method B)
Linear Range 0.01 – 1.0 µg/mL0.5 – 50 µg/mL
Precision (RSD) < 3.0%< 1.5%
Specificity Mass-resolved (High)Chromatographic resolution dependent
Total Run Time 6.0 min15.0 min (incl. derivatization)

References

  • International Conference on Harmonisation (ICH). (2023). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • Xia, Y., et al. (2023). "A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant." Alternative Therapies in Health and Medicine. Link(Note: Validates LC-MS approach for piperidine impurities).

  • Liu, J., et al. (2021).[4] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Journal of Chromatographic Science, 59(8), 750–756. Link(Note: Core reference for the derivatization protocol).

  • Reddy, B., et al. (2013). "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole." Journal of Pharmaceutical and Biomedical Analysis. Link(Note: Analogous structure validation).

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Chloromethyl)piperidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling, decontamination, and disposal of 2-(Chloromethyl)piperidine hydrochloride. As a reactive alkylating agent and a corrosive solid, this compound demands rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide moves beyond mere procedural lists, delving into the chemical causality that underpins these essential safety measures, empowering researchers to manage this substance with confidence and precision.

Understanding the Hazard Profile

This compound is not merely a chemical intermediate; it is a compound with a distinct and potent hazard profile that dictates every aspect of its lifecycle in the laboratory, from storage to disposal. Its hazardous nature stems from two primary chemical features: the reactive chloromethyl group and its hydrochloride salt form.

The chloromethyl group classifies this compound as an alkylating agent .[1] This functional group can readily react with nucleophiles, including biological macromolecules like DNA and proteins, which is a primary source of its toxicity. The hydrochloride salt means that when dissolved in water, it forms an acidic and corrosive solution.[2] Exposure can cause severe skin burns, eye damage, and irritation to the respiratory tract.[3][4] It is also harmful if swallowed.[3][5]

Understanding this dual nature—a reactive alkylating agent and a corrosive substance—is paramount. It explains why it must be handled with robust personal protective equipment, why it is incompatible with certain other chemicals, and why its disposal is regulated as hazardous waste.

PropertyValueSource(s)
Chemical Formula C₆H₁₁ClN · HCl
Molecular Weight 186.09 g/mol
Appearance White to off-white or pale brown solid/crystalline mass[6]
Melting Point 120-124 °C[6]
Solubility Soluble in water (>=10 g/100 mL at 22 °C)[6]
Key Hazards Harmful if swallowed, Causes severe skin burns and eye damage, Corrosive[3][7]
Incompatibilities Strong oxidizing agents, strong bases, alkalis, mild steel, zinc[5][7]

Regulatory Framework: Classification as Hazardous Waste

Proper disposal is not just a matter of safety but of regulatory compliance. Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), a solid waste is deemed hazardous if it exhibits specific characteristics, including corrosivity.[5]

A waste is characterized as corrosive (EPA hazardous waste code D002 ) if it is aqueous and has a pH less than or equal to 2 or greater than or equal to 12.5, or if it is a liquid that corrodes steel at a specified rate.[3][8] Although federal RCRA regulations do not explicitly define a "corrosive solid," states like California have broader definitions that include solids which, when mixed with an equal weight of water, produce a solution with a pH in the hazardous range.[2][9] Given that this compound is an acidic salt, its waste is universally handled as a corrosive hazardous waste to ensure compliance. All disposal activities must adhere to local, state, and federal regulations.[5]

Personnel Protection: Your First Line of Defense

Before handling this compound in any capacity, from weighing to disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The goal is to create a complete barrier to prevent any contact with this corrosive solid.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile or other chemically resistant gloves (e.g., PVC). Always double-glove.Provides a barrier against skin contact. Double-gloving is crucial as the material can cause skin sensitization.[5] Check glove manufacturer's chemical resistance charts.[10][11][12] Gloves must be inspected before use and contaminated gloves must be replaced and disposed of immediately.[13]
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects against dust particles or splashes of solutions from causing severe eye damage or blindness.[4] A face shield protects the entire face from splashes during solution handling or spill cleanup.
Body Protection Chemical-resistant laboratory coat. A PVC apron is recommended for larger quantities or spill response.Protects skin and personal clothing from contamination. All protective clothing should be removed before leaving the work area.[14]
Respiratory Protection Use only in a certified chemical fume hood. For spills outside a hood, a NIOSH-approved respirator with a particulate filter may be necessary.Prevents inhalation of the fine powder, which can cause respiratory tract irritation.[15] Handling should always occur in a well-ventilated area, preferably a fume hood, to avoid dust formation and inhalation.[16]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:
  • Evacuate and Secure: Immediately alert others in the area. Restrict access to the spill zone. Ensure the area is well-ventilated, if safe to do so.[5]

  • Don PPE: Before any cleanup, don the full PPE ensemble described in the table above.

  • Contain the Spill: For solid spills, do NOT use a dry brush or create dust. Carefully cover the spill with a damp absorbent material, such as paper towels lightly wetted with water.[15] This dampening procedure minimizes dust generation.

  • Collect the Material: Gently sweep or scoop the dampened material and contaminated absorbents into a clearly labeled, sealable hazardous waste container. Use non-sparking tools if a flammable solvent is present.[16]

  • Decontaminate the Area: Wipe the spill area with a soap and water solution.[15] Follow with a clean water rinse.

  • Dispose of Waste: All contaminated materials, including gloves, absorbent pads, and any other cleanup items, must be placed in the designated hazardous waste container.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Cleanup_Process Cleanup Protocol cluster_Final_Steps Finalization Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert Step 1 Don_PPE Don Full PPE Alert->Don_PPE Step 2 Contain Dampen Solid with Wet Absorbent Don_PPE->Contain Step 3 Collect Collect Material into Waste Container Contain->Collect Step 4 Decontaminate Clean Area with Soap & Water Collect->Decontaminate Step 5 Dispose Dispose of All Contaminated Items as Hazardous Waste Decontaminate->Dispose Step 6 Report Report to EHS Dispose->Report Step 7

Caption: Workflow for responding to a this compound spill.

Lab-Scale Waste Deactivation Protocol

For small quantities of waste, a chemical deactivation step can be performed to reduce the reactivity of the material before it is collected for final disposal. The primary goal is to hydrolyze the reactive C-Cl bond of the chloromethyl group. However, direct hydrolysis of alkyl chlorides with a strong base like sodium hydroxide can lead to undesired side reactions. A more controlled, two-step method adapted from phase-transfer catalysis principles is recommended to convert the hazardous alkyl chloride into a less reactive alcohol (2-piperidinemethanol).[15]

Causality: Direct reaction with hydroxide can form an alkoxide intermediate, which then attacks another molecule of the starting material to form an ether. To prevent this, we first convert the alkyl chloride to an acetate ester, which is then easily hydrolyzed to the desired alcohol without the risk of ether formation.[15]

Step-by-Step Deactivation Procedure:

This procedure should be performed in a chemical fume hood with constant stirring and appropriate PPE.

  • Initial Reaction Setup: For each 1 gram of this compound waste, prepare a solution of 1.5 grams of sodium acetate in 20 mL of water in a round-bottom flask.

  • Addition of Waste: Slowly add the this compound waste to the sodium acetate solution while stirring.

  • Esterification: Gently heat the mixture to 60-70°C and maintain for 2-3 hours to ensure complete conversion to the acetate ester.

  • Hydrolysis: Cool the mixture to room temperature. Slowly add a 25% sodium hydroxide solution until the pH of the mixture is >12.5.[17]

  • Completion: Stir the basic mixture at room temperature for an additional 2-3 hours to fully hydrolyze the ester to 2-piperidinemethanol.

  • Neutralization and Collection: The resulting solution now contains the less hazardous alcohol. Neutralize the solution to a pH between 6 and 8 with a suitable acid (e.g., dilute HCl). This final aqueous solution should be collected in a designated hazardous waste container for halogenated organic compounds.

Deactivation_Process Start Hazardous Waste 2-(Chloromethyl)piperidine HCl Step1 Step 1: Esterification + Sodium Acetate + Heat Start->Step1 Intermediate Intermediate 2-(Acetoxymethyl)piperidine Step1->Intermediate Prevents ether formation Step2 Step 2: Hydrolysis + Sodium Hydroxide (25%) Intermediate->Step2 Final Deactivated Waste 2-Piperidinemethanol Solution Step2->Final Less reactive alcohol

Caption: Logic of the two-step chemical deactivation process.

Final Waste Collection and Disposal

Whether deactivated or not, all waste containing this compound must be disposed of as hazardous waste.

  • Waste Segregation: Collect all solid waste, contaminated materials, and deactivated solutions in a dedicated, properly sealed, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Corrosive," "Toxic")

    • The EPA Waste Code: D002

    • The accumulation start date.

  • Professional Disposal: Arrange for pickup by a licensed professional waste disposal service.[17] The standard final disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases like HCl.[18] Never dispose of this chemical down the drain or in regular trash.

By adhering to these scientifically grounded procedures, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and responsible stewardship of chemical waste.

References

  • U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC “Hydrolysis” of Alkyl Chloride to Alcohol Through Acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • LibreTexts Chemistry. (2021, September 30). Conversion of Acid Halides into Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • PubChem. (n.d.). Picolyl chloride hydrochloride. Retrieved from [Link]

  • T.L.S. Corp. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Corrosive Wastes. Retrieved from [Link]

  • Save My Exams. (2023, December 23). Relative Ease of Hydrolysis. Retrieved from [Link]

  • PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]

  • Lion Technology Inc. (2022, May 9). Is Every D002 Hazardous Waste a Class 8 Hazmat? Retrieved from [Link]

  • University of Calgary. (n.d.). Ch15: Hydrolysis of Alkyl Halides. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, October). Learn about Hazardous Waste Cleanups. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, September 8). Hazardous Waste Characteristics. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Chloromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates like 2-(Chloromethyl)piperidine hydrochloride demands a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

Understanding the Hazard: Why this compound Demands Respect

This compound is a corrosive solid that presents multiple routes of potential exposure, each with significant health risks. A comprehensive review of safety data reveals the following primary hazards:

  • Severe Skin Corrosion and Burns: Direct contact can cause severe skin burns.[1][2]

  • Serious Eye Damage: The compound is corrosive to the eyes and can lead to severe damage, including blindness.[1]

  • Acute Toxicity: It is harmful if swallowed, with an oral LD50 in mice and rats of 316 mg/kg.[1][2] Ingestion can cause burns to the mouth, throat, and stomach.[1]

  • Respiratory Irritation: Inhalation of dust can irritate the respiratory system.[1][3]

These hazards underscore that this compound is not a substance to be handled with complacency. The potential for immediate and severe injury necessitates a multi-layered approach to safety, where PPE is the final, critical barrier between the researcher and the chemical.

The Hierarchy of Controls: PPE as the Last Line of Defense

Before we delve into the specifics of PPE, it is crucial to remember the hierarchy of controls. PPE is essential, but it should complement, not replace, more effective safety measures.

  • Elimination/Substitution: While not always feasible in research, consider if a less hazardous alternative could achieve the same synthetic outcome.

  • Engineering Controls: These are the most critical physical barriers. Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1][2][4] Ensure that safety showers and eyewash stations are readily accessible.[1]

  • Administrative Controls: These are the protocols and procedures in your lab. This includes thorough training on the specific hazards of this compound and established safe work practices.[5]

A Head-to-Toe Approach to Personal Protective Equipment

The selection of PPE must be deliberate and based on a risk assessment of the specific procedures you are performing.

Given the severe corrosive potential to the eyes, this is a non-negotiable aspect of your PPE.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for All Operations: Chemical splash goggles offer a more complete seal around the eyes, providing superior protection from splashes and airborne particles.

  • Required for Splash Risks: When handling solutions or performing tasks with a higher risk of splashing, a full-face shield must be worn in addition to chemical splash goggles. Eyeglasses or standard safety glasses are not sufficient protection against splashes.[6]

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Selection: Chemically impermeable gloves are mandatory.[7] Nitrile gloves are a common and appropriate choice for handling solids and for incidental contact. Always check the manufacturer's glove compatibility charts for breakthrough times, especially for prolonged handling or immersion.

  • Double Gloving: For tasks involving a higher risk of contamination, such as weighing large quantities or managing a spill, wearing two pairs of gloves is a best practice.[8] The outer glove can be removed if contaminated, leaving the inner glove to protect you while you exit the contaminated area.

  • Glove Inspection: Before every use, visually inspect your gloves for any signs of degradation, punctures, or tears.[7]

Protect your skin from accidental contact.

  • Laboratory Coat: A standard, flame-resistant lab coat is the minimum requirement.

  • Chemical-Resistant Gown: For any procedure with a significant splash risk, a poly-coated, disposable gown with long sleeves and knit cuffs is required.[6] These gowns provide a superior barrier against liquid penetration compared to standard lab coats. Gowns should close in the back to provide a continuous protective barrier at the front.[6]

Engineering controls are the primary method for respiratory protection. However, in certain situations, a respirator may be necessary.

  • Standard Operations: When working in a properly functioning chemical fume hood, a respirator is typically not required.

  • Potential for Aerosolization: If there is a risk of generating dust or aerosols that cannot be contained by a fume hood (e.g., during a large spill or when cleaning equipment), a NIOSH-certified N95 respirator should be worn.[6] This will protect against airborne particles. All personnel required to wear respirators must be medically cleared and fit-tested according to your institution's policies, in compliance with OSHA standard 29 CFR 1910.134.[1][6]

PPE Summary for Common Laboratory Tasks
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesSingle Pair of Nitrile GlovesLab CoatNot required in a fume hood
Preparing a Solution Chemical Splash Goggles & Face ShieldDouble Pair of Nitrile GlovesChemical-Resistant GownNot required in a fume hood
Transferring Solution Chemical Splash Goggles & Face ShieldSingle Pair of Nitrile GlovesLab CoatNot required in a fume hood
Cleaning a Small Spill Chemical Splash Goggles & Face ShieldDouble Pair of Nitrile GlovesChemical-Resistant GownN95 Respirator
Handling Waste Chemical Splash GogglesDouble Pair of Nitrile GlovesLab CoatNot required
Operational Plan: From Preparation to Disposal

A systematic workflow ensures that safety is integrated into every step of your process.

  • Conduct a thorough risk assessment for your specific experiment.

  • Ensure the chemical fume hood is functioning correctly.

  • Clear the workspace of any unnecessary items.

  • Locate the nearest eyewash station, safety shower, and spill kit.

  • Assemble all necessary equipment and reagents.

  • Put on your lab coat or chemical-resistant gown.

  • Don your eye and face protection.

  • If required, put on your N95 respirator.

  • Wash your hands and don the inner pair of gloves.

  • Don the outer pair of gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat or gown.[6]

  • Perform all manipulations of this compound inside the fume hood.

  • Handle the solid carefully to avoid generating dust.[3]

  • If preparing a solution, add the solid to the solvent slowly.

  • Keep all containers tightly closed when not in use.[2][3]

  • Decontaminate any equipment used.

  • Securely seal all waste containers.

  • To doff PPE, remove the outer pair of gloves first.

  • Remove your gown or lab coat, turning it inside out as you remove it.

  • Remove your face shield and goggles.

  • Remove the inner pair of gloves.

  • Wash your hands thoroughly with soap and water.[4]

  • Dispose of all contaminated PPE and chemical waste in a designated, labeled hazardous waste container.

  • Waste disposal should be entrusted to a licensed chemical destruction plant.[7] Do not discharge to sewer systems.[7]

Visualizing the Safe Handling Workflow

cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling (in Fume Hood) cluster_decon Decontamination & Waste cluster_doff PPE Doffing risk_assessment Risk Assessment gather_materials Gather Materials & Verify Engineering Controls risk_assessment->gather_materials don_gown 1. Don Gown/Lab Coat gather_materials->don_gown don_eye_face 2. Don Eye/Face Protection don_gown->don_eye_face don_gloves 3. Don Gloves (Double Pair) don_eye_face->don_gloves weigh Weigh Solid don_gloves->weigh dissolve Prepare Solution weigh->dissolve transfer Transfer/Use Solution dissolve->transfer decontaminate_equipment Decontaminate Equipment transfer->decontaminate_equipment package_waste Package Waste decontaminate_equipment->package_waste doff_outer_gloves 1. Doff Outer Gloves package_waste->doff_outer_gloves doff_gown 2. Doff Gown doff_outer_gloves->doff_gown doff_eye_face 3. Doff Eye/Face Protection doff_gown->doff_eye_face doff_inner_gloves 4. Doff Inner Gloves doff_eye_face->doff_inner_gloves wash_hands 5. Wash Hands Thoroughly doff_inner_gloves->wash_hands

Caption: Safe handling workflow for this compound.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[1]

  • Inhalation: Remove the individual from the exposure and move to fresh air immediately.[3] If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[1]

  • Spills: Evacuate personnel to a safe area.[7] For a small spill, and only if you are trained to do so, use a spill kit with an appropriate absorbent material. Avoid generating dust.[3][4] For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these rigorous PPE and handling protocols, you can confidently and safely work with this compound, ensuring that your focus remains on advancing your research.

References

  • 2-CHLOROPYRIDINE HAZARD SUMMARY. (2004). New Jersey Department of Health. [Link]

  • Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. (n.d.). Cole-Parmer. [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. [Link]

  • Personal Protective Equipment. (n.d.). POGO Satellite Manual. [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. (n.d.). NHS. [Link]

  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. (n.d.). Halyard Health. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.